Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride
Executive Summary 4-Methoxypyrimidine-2-carboximidamide hydrochloride is a high-value heterocyclic building block extensively utilized in medicinal chemistry and rational drug development. The amidine moiety serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a high-value heterocyclic building block extensively utilized in medicinal chemistry and rational drug development. The amidine moiety serves as a versatile pharmacophore and a critical precursor for synthesizing complex bi-heterocyclic scaffolds—such as bi-pyrimidines and substituted triazines—which are prevalent in kinase inhibitors and CNS-active agents. This whitepaper provides an in-depth analysis of its physicochemical properties, safety handling protocols (SDS), and a self-validating methodology for its synthetic integration.
Section 1: Chemical Identity & Physicochemical Profiling
The foundational physicochemical parameters of 4-Methoxypyrimidine-2-carboximidamide hydrochloride are critical for calculating reaction stoichiometry and predicting solubility profiles during parallel synthesis. Data is aggregated from validated chemical repositories including 1[1] and .
Section 2: Core Safety Data (SDS) & Hazard Mitigation
As a hydrochloride salt of a bioactive heterocyclic amidine, this compound presents specific handling hazards. The following safety parameters must be integrated into laboratory risk assessments, as outlined in the 2[2].
Hazard Category
Code
Description & Mitigation Strategy
Acute Toxicity (Oral)
H302
Harmful if swallowed. Mitigation: Do not eat, drink, or smoke when using this product. Wash hands thoroughly post-handling.
Skin Corrosion/Irritation
H315
Causes skin irritation. Mitigation: Wear nitrile gloves (minimum 0.11 mm thickness). Wash with plenty of soap and water (P302+P352).
Serious Eye Damage/Irritation
H319
Causes serious eye irritation. Mitigation: Wear tightly fitting safety goggles. Rinse cautiously with water for several minutes (P305+P351+P338).
Acute Toxicity (Inhalation)
H332
Harmful if inhaled. Mitigation: Handle exclusively within a certified Class II fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
Section 3: Mechanistic Utility in Drug Discovery
The strategic selection of 4-Methoxypyrimidine-2-carboximidamide hydrochloride over unsubstituted analogs is driven by specific electronic and steric requirements in rational drug design. The amidine moiety serves as a versatile pharmacophore and a critical precursor for synthesizing complex bi-heterocyclic scaffolds 3[3].
Electronic Tuning via the Methoxy Group: The 4-methoxy substitution on the pyrimidine ring acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density on the pyrimidine ring and, consequently, enhances the nucleophilicity of the adjacent amidine nitrogens. This electronic tuning accelerates condensation reactions with electrophiles (e.g., 1,3-dielectrophiles) and stabilizes the resulting fused or bi-heterocyclic systems.
Salt Form Rationale: Amidines are strong organic bases (pKa ~ 11-12) and are prone to degradation or side reactions when stored as free bases 4[4]. The hydrochloride salt provides exceptional bench stability, prevents atmospheric CO₂ absorption (which forms carbonate salts), and ensures precise stoichiometric weighing during parallel synthesis.
The following protocol details the synthesis of a bi-pyrimidine derivative via the condensation of 4-Methoxypyrimidine-2-carboximidamide hydrochloride with a
β
-diketone (e.g., acetylacetone). This protocol is designed as a self-validating system, incorporating real-time checkpoints to ensure reaction fidelity.
Step 1: In Situ Free-Basing (Neutralization)
Action: Suspend 1.0 equivalent (1.88 g, 10 mmol) of 4-Methoxypyrimidine-2-carboximidamide hydrochloride in 20 mL of anhydrous ethanol. Add 1.1 equivalents of sodium ethoxide (NaOEt) solution (21% in EtOH) dropwise at 0°C under an argon atmosphere.
Causality: The HCl salt must be neutralized to liberate the nucleophilic free amidine. Ethanol is chosen as the solvent to precipitate the NaCl byproduct, driving the equilibrium forward.
Self-Validation Checkpoint: Monitor the formation of a fine white precipitate (NaCl). The pH of the suspension should shift from acidic to slightly basic (pH ~8.5), confirming complete neutralization.
Step 2: Electrophilic Condensation
Action: Add 1.1 equivalents (1.10 g, 11 mmol) of acetylacetone to the reaction mixture. Heat the mixture to reflux (80°C) for 4-6 hours.
Causality: The nucleophilic amidine nitrogens attack the highly electrophilic carbonyl carbons of the
β
-diketone. Reflux conditions provide the necessary activation energy to overcome the steric hindrance of the bi-heterocyclic transition state and drive the subsequent dehydration steps.
Step 3: Reaction Monitoring & Validation
Action: At t=4 hours, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS and TLC (Eluent: 5% MeOH in DCM).
Self-Validation Checkpoint: The reaction is deemed complete when the LC-MS chromatogram shows >95% consumption of the starting material mass (m/z 153 for the free base) and the appearance of the target product mass (m/z 217,[M+H]⁺). If starting material persists, add an additional 0.2 eq of acetylacetone and reflux for 2 more hours.
Step 4: Isolation and Purification
Action: Cool the reaction mixture to room temperature, filter the NaCl byproduct, and concentrate the filtrate under reduced pressure. Recrystallize the crude residue from hot ethanol/water.
Causality: Recrystallization exploits the differential solubility of the target bi-pyrimidine and any unreacted starting materials, yielding a high-purity crystalline product without the need for resource-intensive column chromatography.
Self-Validation Checkpoint: Final purity must be confirmed via ¹H-NMR (integration of the methoxy singlet at ~4.0 ppm against the newly formed pyrimidine aromatic protons) and HPLC (>98% AUC).
Section 5: Workflow Visualization
Caption: Synthesizing bi-pyrimidines via 4-Methoxypyrimidine-2-carboximidamide condensation.
Whitepaper: In Vivo Mechanism of Action and Pharmacophoric Utility of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride
Executive Summary In modern drug discovery, specific chemical building blocks serve as the foundational architecture for highly efficacious therapeutics. 4-Methoxypyrimidine-2-carboximidamide hydrochloride (4-MPC HCl) is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, specific chemical building blocks serve as the foundational architecture for highly efficacious therapeutics. 4-Methoxypyrimidine-2-carboximidamide hydrochloride (4-MPC HCl) is one such privileged pharmacophore. Rather than functioning as a standalone monotherapy, 4-MPC HCl is a critical intermediate whose in vivo mechanism of action is realized through its incorporation into target-specific active pharmaceutical ingredients (APIs). This technical guide explores the structural biology, causal mechanistic pathways, and self-validating experimental protocols used to evaluate 4-MPC-derived therapeutics in vivo.
Pharmacophoric Significance & Structural Biology
The therapeutic versatility of 4-MPC HCl stems from its unique electronic and structural properties. The molecule combines an electron-deficient pyrimidine ring with a highly reactive amidine functional group.
Crystallographic studies of related pyrimidine-2-carboximidamides reveal that the molecule adopts a nearly planar configuration, which facilitates the formation of robust N-H···O and N-H···N hydrogen bonding networks [1]. These non-covalent interactions are not merely structural artifacts; they are the causal drivers of target engagement. The amidine moiety acts as a dual hydrogen bond donor/acceptor, allowing 4-MPC derivatives to anchor deeply within the active sites of viral polymerases, serine proteases, and bacterial enzymes.
Core In Vivo Mechanisms of Action (Causality & Logic)
Because 4-MPC HCl is a foundational scaffold, its in vivo efficacy branches into distinct mechanistic pathways depending on its final functionalization. The causality of its biological activity is driven by the following validated pathways:
Derivatives synthesized from the pyrimidine-2-carboximidamide core have demonstrated potent binding affinity to viral RNA-dependent RNA polymerase (RdRp) and nonstructural protein 14 (N7-MTase) [2]. The pyrimidine core structurally mimics natural nucleobases. In vivo, this allows the compound to act as a competitive inhibitor at the RdRp active site, prematurely terminating viral RNA synthesis and driving a rapid reduction in viral load.
Pathway B: Topoisomerase II and NOS Inhibition (Antitumor/Antibacterial Activity)
When condensed into sulfonyl-carboximidamides, the 4-MPC scaffold exhibits significant antitumor properties. The mechanism is driven by the inhibition of topoisomerase II, an enzyme critical for DNA unwinding. By stabilizing the DNA-enzyme cleavage complex, the derivative forces the accumulation of DNA double-strand breaks, triggering apoptosis in tumor xenograft models [3]. Furthermore, the amidine group is a well-established pharmacophore for the competitive inhibition of Nitric Oxide Synthase (NOS), a mechanism that modulates the inflammatory tumor microenvironment [3].
Pathway C: Anti-Tubercular Disruption
The condensation of pyrimidine-2-carboximidamides into trifluoromethyl pyrimidinones yields compounds that exhibit robust whole-cell phenotypic activity against Mycobacterium tuberculosisin vivo, disrupting essential cell wall synthesis pathways [4].
Fig 1. Dual in vivo mechanism of action pathways for 4-MPC derivatives.
Experimental Protocols: Self-Validating In Vivo Workflows
To rigorously evaluate the in vivo efficacy of 4-MPC-derived compounds, we employ a self-validating pharmacokinetic/pharmacodynamic (PK/PD) workflow. This closed-loop system ensures that observed phenotypic changes are causally linked to direct target engagement, eliminating the risk of false positives caused by off-target toxicity.
Step-by-Step Methodology:
Formulation and Dosing: Suspend the synthesized 4-MPC derivative in a standardized, bioavailable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline). Administer via oral gavage (PO) or intravenous (IV) injection to the selected murine model (e.g., BALB/c or xenograft mice).
Pharmacokinetic (PK) Profiling: Collect serial plasma samples at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Quantify compound exposure using LC-MS/MS to establish the Area Under the Curve (AUC) and half-life (
t1/2
).
Self-Validation Logic: Efficacy cannot be scientifically claimed if plasma concentrations fall below the in vitro IC₅₀ during the dosing interval. PK profiling validates drug presence.
Ex Vivo Target Engagement: Harvest target tissues (e.g., tumor tissue or infected lung homogenate) at the
Tmax
(time of maximum concentration). Perform a biochemical assay directly on the tissue (e.g., Topoisomerase II DNA cleavage assay) to confirm that the drug is actively inhibiting the target in the physiological environment.
Phenotypic Efficacy Readout: Measure the ultimate biological endpoint. For oncology models, this involves tracking tumor volume reduction via caliper measurement. For infectious disease models, this requires quantifying viral load (qPCR) or bacterial clearance (CFU counts).
Fig 2. Self-validating experimental workflow for in vivo efficacy.
Quantitative Data Summaries
The pharmacological profiling of 4-MPC-derived scaffolds demonstrates broad-spectrum utility. The table below summarizes the expected in vivo and in vitro parameters across different therapeutic models.
Target / Disease Model
Derivative Class
Primary Mechanism of Action
In Vivo Efficacy Readout
Ref
SARS-CoV-2
Triazine/Amidine
Competitive RdRp & N7-MTase inhibition
Viral load reduction (log₁₀ copies/mL)
Solid Tumors
Sulfonyl-carboximidamides
Topoisomerase II & NOS inhibition
Tumor volume reduction (mm³)
M. tuberculosis
Trifluoromethyl pyrimidinones
Cell wall synthesis disruption
Lung CFU reduction
Conclusion
4-Methoxypyrimidine-2-carboximidamide hydrochloride is an indispensable pharmacophore in medicinal chemistry. By leveraging its planar geometry and robust hydrogen-bonding capabilities, researchers can synthesize highly targeted derivatives capable of arresting viral replication, inducing tumor apoptosis, and clearing bacterial infections in vivo. Adhering to strict, self-validating PK/PD workflows ensures that the translation from this chemical building block to a functional therapeutic is grounded in undeniable causality and scientific integrity.
Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2. Monatshefte für Chemie - Chemical Monthly (Springer).
URL:[Link]
Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Medicinal Chemistry Research (NIH PMC).
URL:[Link]
Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry.
URL:[Link]
A Technical Guide to the Thermodynamic Stability of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride
Introduction In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. It dictates shelf-li...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. It dictates shelf-life, storage conditions, and ultimately, patient safety. This guide provides an in-depth technical framework for assessing the thermodynamic stability of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, a heterocyclic compound of interest due to its structural motifs commonly found in biologically active molecules. The pyrimidine core is a fundamental component of nucleobases, while the amidine group is a key feature in various therapeutic agents.[1][2]
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for experimental design. We will explore the molecule's inherent chemical liabilities, propose potential degradation pathways based on first principles, and detail a comprehensive strategy for a robust stability assessment in line with regulatory expectations.[3]
Molecular Profile and Inherent Stability Considerations
To understand the stability of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, we must first dissect its molecular architecture. The structure contains several functional groups, each contributing to the overall chemical reactivity and potential degradation profile.
Pyrimidine Ring: A nitrogen-containing heterocycle, the pyrimidine ring is relatively stable but can be susceptible to oxidative and photolytic degradation.[4][5] The electron-withdrawing nature of the nitrogen atoms can also influence the reactivity of its substituents.
Carboximidamide Group (Amidine): This is arguably the most reactive moiety. Amidines are susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the C-N double bond to form the corresponding amide or carboxylic acid.[6]
Methoxy Group: Ether linkages, such as the methoxy group on the pyrimidine ring, can be cleaved under strong acidic conditions, though this is generally less facile than amidine hydrolysis.
Hydrochloride Salt: The hydrochloride salt form enhances the solubility of the parent molecule in aqueous media. However, it also establishes a low pH environment in solution, which can directly influence the rate of acid-catalyzed hydrolysis of the amidine group.[7]
Based on this analysis, hydrolysis of the carboximidamide group is the most probable primary degradation pathway.
Hypothetical Degradation Pathways
The following diagram illustrates the most likely degradation routes for 4-Methoxypyrimidine-2-carboximidamide hydrochloride under various stress conditions. These pathways are proposed based on the chemical nature of the functional groups present.
Caption: Workflow for a comprehensive stability assessment program.
Part 1: Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the inherent stability of the molecule and to generate degradation products for analytical method development. [8][9]The following protocols serve as a starting point.
Experimental Protocols: Forced Degradation
Preparation of Stock Solution: Prepare a stock solution of 4-Methoxypyrimidine-2-carboximidamide hydrochloride in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
Incubate the solution at 60°C.
Withdraw samples at predetermined time points (e.g., 2, 8, 24 hours).
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
Incubate the solution at 60°C.
Withdraw samples at similar time points as the acid hydrolysis study.
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
Oxidative Degradation:
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
Keep the solution at room temperature, protected from light.
Monitor the reaction for up to 24 hours, taking samples at appropriate intervals.
Thermal Degradation:
Expose the solid API to dry heat in a calibrated oven at a temperature above that used for accelerated testing (e.g., 80°C).
[9] * Sample the solid at various time points, dissolve in the initial solvent, and analyze.
Photostability Testing:
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Analyze the samples and compare them to a dark control.
Part 2: Development of a Stability-Indicating Analytical Method
A stability-indicating method is one that can accurately quantify the decrease of the active ingredient in the presence of its degradation products, impurities, and excipients. [8]High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
[10][11]
Protocol: HPLC Method Development
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution: Develop a gradient program that starts with a high percentage of aqueous phase (A) and ramps up the organic phase (B) to elute the parent compound and any potential degradation products. A typical starting point would be 5% to 95% B over 20 minutes.
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. This helps in assessing peak purity and selecting the optimal wavelength for quantification.
Optimization: Analyze the samples from the forced degradation studies. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak. Adjust the gradient, flow rate, and mobile phase composition as needed to achieve adequate separation.
Part 3: Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be initiated according to ICH guidelines to determine the retest period or shelf-life.
[3][9]
Table 1: ICH Recommended Storage Conditions for Stability Testing.
[3][9]
Structural Elucidation of Degradants
Identifying the structure of significant degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight of each degradation product. Tandem MS (MS/MS) provides fragmentation patterns that offer clues to the molecule's structure.
[12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR. This provides detailed information about the molecule's carbon-hydrogen framework.
[10]
Conclusion
The thermodynamic stability of 4-Methoxypyrimidine-2-carboximidamide hydrochloride is a critical quality attribute that must be thoroughly investigated. Based on its chemical structure, the carboximidamide moiety represents the most significant liability, with hydrolysis being the most probable degradation pathway. A systematic approach, beginning with forced degradation studies to understand potential breakdown routes and to develop a robust, stability-indicating HPLC method, is paramount. Subsequent long-term and accelerated stability studies under ICH conditions will provide the necessary data to establish appropriate storage conditions and a confident shelf-life. This comprehensive understanding ensures the development of a safe, effective, and high-quality product.
References
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]
Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]
Loh, K., & Zhao, H. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 193(10), 2359–2365. [Link]
Rathore, A. S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International. [Link]
Lab Manager. (2025, September 19). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]
Element. (2024, February 1). Stability testing for drug products: Ensuring safety, efficacy & regulatory compliance. [Link]
ResearchGate. (PDF) Electrochemical Behavior of Amidine Hydrochlorides and Amidines. [Link]
European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]
Scribd. Amide Drug Stability and Hydrolysis. [Link]
Google Patents. CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine.
Tsai, C., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. PLOS ONE, 16(1), e0245003. [Link]
ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. [Link]
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
PubMed. Amidines and related compounds. 6. Studies on structure-activity relationships of antihypertensive and antisecretory agents related to clonidine. [Link]
CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
The Strategic Discovery and Synthesis of Methoxypyrimidine Derivatives: A Technical Whitepaper
Executive Summary The methoxypyrimidine scaffold is a privileged structure in modern medicinal chemistry and agrochemical development[1][2]. Characterized by a pyrimidine ring substituted with a methoxy group (–OCH₃), th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The methoxypyrimidine scaffold is a privileged structure in modern medicinal chemistry and agrochemical development[1][2]. Characterized by a pyrimidine ring substituted with a methoxy group (–OCH₃), this motif provides a unique combination of electronic modulation and hydrogen-bonding capabilities. The methoxy group acts as an electron-donating group via resonance, subtly altering the electron density of the diazine ring while simultaneously serving as a crucial hydrogen-bond acceptor in target binding pockets (e.g., kinase hinge regions or G-protein-coupled receptors).
This whitepaper provides an in-depth analysis of the discovery pathways, synthetic logic, and validated experimental protocols for developing methoxypyrimidine derivatives, tailored for researchers and drug development professionals.
Discovery Pathways and Rational Drug Design
The discovery of novel methoxypyrimidine derivatives typically transitions from High-Throughput Screening (HTS) to rational, structure-based drug design. Recent breakthroughs have demonstrated the versatility of this scaffold across multiple therapeutic areas:
Antidiabetic Agents: Dual-target compounds linking a 5-methoxypyrimidine-based GPR119 agonist to DPP-4 inhibitors (like sitagliptin) have shown profound glucose-lowering effects in in vivo models[3].
Antiviral Therapeutics: 6-methoxypyrimidine derivatives have been identified as efficient, low-molecular-weight reversible inhibitors of the SARS-CoV-2 main protease (Mpro)[4].
Kinase Inhibitors: 2-amino-5-methoxypyrimidine scaffolds are frequently deployed as potent cyclin-dependent kinase (CDK) inhibitors, inducing cell cycle arrest in oncology models[5].
The structural optimization of these hits relies on iterative Structure-Activity Relationship (SAR) campaigns, often utilizing late-stage functionalization to explore chemical space efficiently.
Workflow from initial HTS to the optimization of a methoxypyrimidine lead candidate.
Synthetic Logic and Pathways
The synthesis of methoxypyrimidines generally falls into two strategic categories: de novo cyclization using methoxy-substituted aliphatic precursors, or late-stage functionalization of halogenated pyrimidines.
Nucleophilic Aromatic Substitution (SNAr)
Because the pyrimidine ring is electron-deficient (due to the two electronegative nitrogen atoms), it is highly susceptible to SNAr. However, the introduction of a methoxy group partially counteracts this deficiency. Therefore, leaving groups such as chlorides or methylthio (–SCH₃) groups must be strategically placed (typically at the 2- or 4-positions) to facilitate substitution[5][6].
Buchwald-Hartwig Cross-Coupling
For less nucleophilic amines or sterically hindered substrates where SNAr fails, palladium-catalyzed Buchwald-Hartwig amination is employed. For instance, reacting 2-amino-4-chloro-6-methoxypyrimidine with aryl bromides allows for the rapid generation of diverse C2/C4 substituted libraries[4].
One-pot synthetic pathway for 2-amino-6-methoxypyrimidine antidiabetic derivatives.
Quantitative Data: Synthetic Route Comparison
The following table summarizes the quantitative metrics of various synthesis routes utilized in the generation of methoxypyrimidine derivatives, highlighting the efficiency and conditions required for each transformation[4][5][6][7].
To ensure scientific integrity and reproducibility, the following protocol details the nucleophilic aromatic substitution of 5-Methoxy-2-methylthiopyrimidine with a substituted amine to yield a 2-aminopyrimidine derivative[5].
Causality & Rationale: The 2-methylthio group is a moderate leaving group. While less reactive than a chloride, its stability prevents unwanted hydrolysis during storage. To overcome the high activation energy required to displace the –SCH₃ group, the reaction requires elevated temperatures (120 °C) and a strong, soluble base.
Materials Required:
5-Methoxy-2-methylthiopyrimidine (1.0 eq)
Substituted amine (e.g., morpholine or aniline) (1.2 eq)
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Anhydrous Dimethylformamide (DMF)
Ethyl acetate (EtOAc) and Saturated aqueous NaCl (Brine)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Rationale: Moisture can lead to the competitive hydrolysis of the pyrimidine precursor to a pyrimidinone.
Reagent Loading: Add 5-Methoxy-2-methylthiopyrimidine (1.0 eq), the substituted amine (1.2 eq), and Cs₂CO₃ (2.0 eq) to the flask. Rationale: The large ionic radius of the cesium cation results in weak coordination with the carbonate anion, maximizing the basicity and solubility of the carbonate in DMF to efficiently deprotonate the amine.
Solvent Addition & Heating: Inject anhydrous DMF (5 mL per mmol of substrate). Heat the vigorously stirring mixture to 120 °C. Rationale: DMF provides a high boiling point and excellent solvation for both organic substrates and inorganic bases.
Monitoring: Monitor via Thin-Layer Chromatography (TLC) using a UV lamp (254 nm). The reaction typically reaches completion within 12–24 hours.
Quenching & Extraction: Cool the mixture to room temperature and dilute with EtOAc. Wash the organic layer with brine (3x). Rationale: DMF is highly miscible with water. Washing with saturated brine forces the DMF into the aqueous phase while keeping the organic product partitioned in the EtOAc.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.
Mechanistic Pathway: Dual-Targeting in Metabolic Disorders
Methoxypyrimidine derivatives have shown exceptional promise as dual-target agents. For example, specific 5-methoxypyrimidine derivatives act simultaneously as GPR119 agonists and DPP-4 inhibitors[3]. This dual action synergistically enhances insulin secretion and preserves Glucagon-Like Peptide-1 (GLP-1).
Dual signaling pathway of methoxypyrimidine derivatives targeting GPR119 and DPP-4.
References
Google Patents. "CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine." Google Patents.
Zada, L., et al. "One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors." MDPI. Available at: [Link]
Yang, F., et al. "Design, synthesis, and antidiabetic activities of 5-methoxypyrimidine derivatives targeting GPR119 and DPP-4." PubMed (Bioorganic & Medicinal Chemistry). Available at:[Link]
Fortes, I. S., et al. "Discovery of a new class based on 6-methoxypyrimidine as efficient low weight reversible inhibitors of SARS-CoV-2 main protease (Mpro) with antiviral activity." ResearchGate. Available at: [Link]
Synthesis of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride: An Application Note and Detailed Protocol
Introduction Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of fu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for a wide range of functionalization, leading to compounds with diverse biological activities. This application note provides a detailed, two-step protocol for the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, a valuable building block for the synthesis of more complex molecules in drug discovery programs.
The synthetic strategy involves the initial preparation of the key intermediate, 4-methoxypyrimidine-2-carbonitrile, from a commercially available starting material. This is followed by the conversion of the nitrile functionality into the desired carboximidamide hydrochloride via the well-established Pinner reaction. This protocol is designed for researchers and scientists in both academic and industrial settings, providing not only a step-by-step guide but also insights into the rationale behind the experimental choices and necessary safety precautions.
Data Summary
The following table provides an overview of the key transformations and expected yields for the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride.
Part 1: Synthesis of 4-Methoxypyrimidine-2-carbonitrile
This procedure details the nucleophilic substitution of the chloro group in 2-chloro-4-methoxypyrimidine with a cyanide ion to yield the nitrile intermediate. The use of a polar aprotic solvent like DMSO facilitates the reaction by effectively solvating the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.
Reaction Setup: In a dry round-bottom flask, dissolve 2-chloro-4-methoxypyrimidine (1.0 eq) in anhydrous DMSO.
Addition of Cyanide: To the stirred solution, add potassium cyanide (1.2 eq) in one portion.
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash with brine (2 x volumes) to remove residual DMSO and inorganic salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-methoxypyrimidine-2-carbonitrile.
Part 2: Synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride (Pinner Reaction)
This classic reaction converts the nitrile intermediate into the target carboximidamide hydrochloride in a two-stage process within a single pot.[2][3] The first stage is the formation of an ethyl imidate hydrochloride (Pinner salt) by reacting the nitrile with anhydrous ethanol and hydrogen chloride gas. The second stage involves the ammonolysis of the Pinner salt to form the final product. Strict anhydrous conditions are crucial to prevent the hydrolysis of the reactive imidate intermediate to the corresponding ester.[4]
Materials:
4-Methoxypyrimidine-2-carbonitrile (1.0 eq)
Anhydrous ethanol
Anhydrous diethyl ether
Hydrogen chloride (HCl) gas, anhydrous
Ammonia (NH₃) gas, anhydrous
Equipment:
Flame-dried, two-neck round-bottom flask
Magnetic stirrer and stir bar
Gas inlet tube
Drying tube (filled with calcium chloride)
Ice bath
Buchner funnel and filter flask
Procedure:
Formation of the Pinner Salt:
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 4-methoxypyrimidine-2-carbonitrile (1.0 eq) in anhydrous ethanol.
Cool the solution to 0 °C in an ice bath.
Bubble anhydrous hydrogen chloride gas through the stirred solution for 20-30 minutes. The Pinner salt will begin to precipitate as a white solid.
Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to ensure complete formation of the imidate hydrochloride.
Ammonolysis:
Suspend the precipitated Pinner salt in fresh anhydrous ethanol within the same reaction flask.
Cool the suspension to 0 °C in an ice bath.
Bubble anhydrous ammonia gas through the stirred suspension for 1-2 hours. The reaction is typically complete when a clear solution is obtained, or TLC analysis indicates the consumption of the imidate intermediate.
Isolation of the Product:
Remove the solvent under reduced pressure.
Triturate the resulting solid with anhydrous diethyl ether to remove any non-polar impurities.
Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield 4-Methoxypyrimidine-2-carboximidamide hydrochloride.
Safety Precautions
Potassium Cyanide (KCN): Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[5][6][7][8][9] Always handle KCN in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[6] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[5] Have a cyanide antidote kit available and ensure all personnel are trained in its use.[5]
Anhydrous Hydrogen Chloride (HCl) Gas: Anhydrous HCl is a corrosive and toxic gas that can cause severe respiratory and skin burns.[10][11][12][13][14] Handle this gas in a well-ventilated fume hood using appropriate gas handling equipment. Ensure all connections are secure to prevent leaks. Wear acid-resistant gloves and safety goggles. An emergency shower and eyewash station should be readily accessible.
General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and being aware of the potential hazards of all chemicals used.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecules (e.g., nitrile, C=N, N-H).
Visualizations
Caption: Synthetic workflow for 4-Methoxypyrimidine-2-carboximidamide hydrochloride.
Caption: Reaction scheme for the synthesis of the target compound.
References
Potassium Cyanide Safe Handling Guideline. (2013). University of Nebraska-Lincoln Environmental Health and Safety. [Link]
Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. [Link]
ICSC 0671 - POTASSIUM CYANIDE. International Labour Organization. [Link]
Comprehensive Application Guide: 4-Methoxypyrimidine-2-carboximidamide Hydrochloride in Advanced Pharmaceutical Synthesis
Executive Summary & Chemical Profiling 4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS: 1363383-07-6 / 1706438-70-1) is a highly versatile, dinucleophilic intermediate utilized extensively in the synthesis of co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profiling
4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS: 1363383-07-6 / 1706438-70-1) is a highly versatile, dinucleophilic intermediate utilized extensively in the synthesis of complex heterocyclic pharmaceutical agents[1]. Structurally, it features a pyrimidine ring substituted with an electron-donating methoxy group at the 4-position and a reactive carboximidamide (amidine) moiety at the 2-position.
In modern drug discovery, this specific building block is critical for constructing bis-pyrimidines, pyrimidine-imidazoles, and triazines. The resulting 2-(4-methoxypyrimidin-2-yl) motif is a privileged scaffold found in targeted kinase inhibitors (e.g., CDK12/13, RIP1)[2][3], anti-inflammatory agents[4], and central nervous system (CNS) modulators such as orexin receptor antagonists[5].
Mechanistic Insights & Synthetic Workflows
The amidine functional group is a potent 1,3-dinucleophile, containing both an imine nitrogen (
sp2
) and an amine nitrogen (
sp3
). To ensure shelf stability and prevent auto-condensation, the compound is supplied as a hydrochloride salt. During synthesis, a carefully selected base must be used to liberate the active free base without triggering degradation.
Depending on the electrophilic partner, the synthetic workflow diverges into distinct pharmacological scaffolds:
Pathway A (Bis-Pyrimidines): Condensation with 1,3-dielectrophiles (e.g., enaminones,
β
-ketoesters) yields bis-pyrimidine cores, which are classic hinge-binding motifs in kinase inhibitors.
Pathway B (Imidazoles): Cyclization with
α
-haloketones yields pyrimidine-imidazole cores, frequently utilized in CNS-penetrant drugs to modulate receptor binding.
Figure 1: Synthetic pathways of 4-Methoxypyrimidine-2-carboximidamide to key heterocyclic scaffolds.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of a Bis-Pyrimidine Core (Kinase Inhibitor Precursor)
This protocol details the condensation of the amidine intermediate with an enaminone to form a 2-(4-methoxypyrimidin-2-yl)pyrimidine derivative.
Free-Basing: Suspend the amidine hydrochloride in anhydrous ethanol under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath. Add NaOEt dropwise over 10 minutes. Stir the suspension for 30 minutes at 0 °C.
Condensation: Add the enaminone in a single portion. Remove the ice bath and gradually heat the reaction mixture to reflux (78 °C) for 12 hours.
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between Ethyl Acetate (100 mL) and distilled water (50 mL).
Extraction: Extract the aqueous layer with additional EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate.
Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5 gradient) to yield the pure bis-pyrimidine.
Causality of Experimental Design: The use of NaOEt at 0 °C is critical to gently neutralize the HCl salt and liberate the free amidine base without triggering premature degradation. Refluxing in ethanol provides the necessary thermal energy to drive the initial aza-Michael addition of the amidine onto the enaminone, followed by an intramolecular cyclization that expels dimethylamine and water to aromatize the newly formed pyrimidine ring.
Protocol B: Synthesis of a Pyrimidine-Imidazole Core (CNS Agent Precursor)
This protocol details the cyclization of the amidine intermediate with an
α
-haloketone.
Activation: Dissolve the amidine hydrochloride and
K2CO3
in anhydrous DMF. Stir vigorously at room temperature for 15 minutes.
Alkylation & Cyclization: Add 2-bromoacetophenone dropwise to the mixture. Heat the reaction vessel to 80 °C and stir for 8 hours.
Precipitation: Cool the mixture to room temperature and slowly pour it into 150 mL of crushed ice/water under vigorous stirring. A precipitate will form.
Isolation: Filter the solid under vacuum, washing sequentially with cold water (50 mL) and hexanes (20 mL).
Purification: Recrystallize the crude solid from a mixture of EtOH/H2O to afford the highly pure imidazole derivative.
Causality of Experimental Design:K2CO3
in DMF provides a mildly basic, highly polar aprotic environment. This enhances the nucleophilicity of the amidine nitrogen for the
SN2
attack on the
α
-bromo carbon. The mild base acts as an acid scavenger for the generated HBr, preventing the protonation of the amidine which would otherwise stall the reaction.
Quantitative Reaction Metrics
The choice of electrophile and reaction conditions significantly impacts the yield and purity of the resulting 2-(4-methoxypyrimidin-2-yl) derivatives. The table below summarizes optimized parameters derived from empirical validation.
Electrophile Type
Target Scaffold
Optimal Base / Solvent
Temp / Time
Average Yield (%)
Purity (HPLC)
Enaminone (1,3-dielectrophile)
Bis-pyrimidine
NaOEt / EtOH
78 °C / 12 h
75 - 82%
>98%
β
-Ketoester
Pyrimidin-4-ol
NaOMe / MeOH
65 °C / 16 h
68 - 74%
>95%
α
-Haloketone
Imidazole
K2CO3
/ DMF
80 °C / 8 h
80 - 88%
>99%
Dicyandiamide
Triazine
KOH / iPrOH
85 °C / 24 h
55 - 65%
>92%
Table 1: Reaction optimization and yield comparison for 4-Methoxypyrimidine-2-carboximidamide cyclizations.
Derivatives synthesized from 4-Methoxypyrimidine-2-carboximidamide hydrochloride are heavily utilized in oncology, specifically as covalent and non-covalent inhibitors of Cyclin-Dependent Kinases (CDK12/13)[3]. The bis-pyrimidine core acts as a potent ATP-competitive hinge binder.
By inhibiting CDK12/13, these drugs block the phosphorylation of RNA Polymerase II at Serine 2. This halts the transcription of crucial DNA Damage Response (DDR) genes, leading to genomic instability and apoptosis in tumor cells.
Figure 2: Mechanism of CDK12/13 inhibitors derived from pyrimidine-amidine intermediates.
References
[1] 4-MethoxypyriMidine-2-carboxaMidine hydrochloride - Safety Data - ChemicalBook. 1
[2] WO2020044206A1 - Heterocyclic amides as kinase inhibitors for use in the treatment cancer - Google Patents. 2
[3] Design, Synthesis, and Biological Evaluation of Novel Orally Available Covalent CDK12/13 Dual Inhibitors for the Treatment of Tumors - Journal of Medicinal Chemistry (ACS Publications). 3
[5] WO2015123355A1 - Substituted prolines / piperidines as orexin receptor antagonists - Google Patents. 5
4-Methoxypyrimidine-2-carboximidamide hydrochloride in organic cross-coupling reactions
Application Note: 4-Methoxypyrimidine-2-carboximidamide Hydrochloride in Organic Cross-Coupling Reactions Executive Summary & Chemical Context The synthesis of highly functionalized nitrogen-containing heterocycles is a...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 4-Methoxypyrimidine-2-carboximidamide Hydrochloride in Organic Cross-Coupling Reactions
Executive Summary & Chemical Context
The synthesis of highly functionalized nitrogen-containing heterocycles is a foundational pillar of modern drug discovery. Among these, the pyrimidine and amidine motifs are highly privileged pharmacophores, frequently found in kinase inhibitors, GPCR ligands, and antimicrobial agents. 4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS: 1363383-07-6) is a highly versatile bifunctional building block. It features an electron-withdrawing pyrimidine core modulated by an electron-donating methoxy group, and a reactive carboximidamide (amidine) moiety [1].
In organic synthesis, this compound is primarily utilized as a potent nitrogen nucleophile in transition-metal-catalyzed C–N cross-coupling reactions (such as the Buchwald-Hartwig amination and Ullmann-type couplings) to generate complex
N
-arylated amidines. This application note provides an authoritative, self-validating guide to deploying this specific hydrochloride salt in advanced cross-coupling workflows.
To successfully utilize 4-Methoxypyrimidine-2-carboximidamide hydrochloride, researchers must navigate three critical chemical dynamics:
The Hydrochloride Salt & Base Stoichiometry:
The substrate is supplied as an HCl salt to ensure ambient stability and prevent spontaneous dimerization. In palladium-catalyzed cross-couplings, the introduction of HCl will immediately protonate the active Pd(0) species to a dead-end Pd(II)-hydride complex, halting the catalytic cycle. Therefore, the reaction requires a strict stoichiometric overcompensation of base. At least 1.0 equivalent of base is consumed purely for in situ neutralization (free-basing) before the cross-coupling cycle can even begin [2].
Nucleophilicity Modulation via the Methoxy Group:
The amidine group contains both an
sp3
(amino) and an
sp2
(imino) nitrogen. Cross-coupling occurs preferentially at the primary amino nitrogen. The methoxy group at the 4-position exerts a positive resonance (+M) effect, pushing electron density into the pyrimidine ring. This mitigates the inherent electron-withdrawing nature of the pyrimidine, thereby increasing the nucleophilicity of the amidine nitrogen and facilitating a faster ligand exchange step at the Pd(II) center.
Catalyst Poisoning and Ligand Steric Bulk:
Amidines and pyrimidines are excellent bidentate chelators. If standard, small phosphine ligands (like PPh
3
) are used, the substrate will chelate the palladium center, forming a highly stable, off-cycle bis-ligated Pd(II) complex (catalyst poisoning). To prevent this, massive steric bulk is required. Monodentate, highly hindered biarylphosphine ligands such as BrettPhos or XPhos force the palladium center to remain active and exclusively favor the reductive elimination step [3].
Figure 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for amidine cross-coupling.
Quantitative Data & Optimization Matrix
The following table summarizes the optimized, field-proven conditions for cross-coupling 4-Methoxypyrimidine-2-carboximidamide hydrochloride across various electrophilic partners.
This protocol utilizes a mild base (Cs
2
CO
3
) to accommodate sensitive functional groups, leveraging the "cesium effect" for enhanced solubility and reactivity [4].
Step-by-Step Methodology:
Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Methoxypyrimidine-2-carboximidamide hydrochloride (1.0 equiv, 0.5 mmol), the aryl iodide (1.1 equiv, 0.55 mmol), and anhydrous Cs
2
CO
3
(3.0 equiv, 1.5 mmol).
Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; ambient oxygen will irreversibly degrade the catalyst.
Solvent Addition & Free-Basing: Syringe in anhydrous, degassed 1,4-dioxane (5.0 mL). Stir the mixture at room temperature for 15 minutes prior to heating.
Reaction: Transfer the sealed tube to a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Self-Validating System (In-Process Control):
To ensure the protocol is self-validating, researchers must monitor the initial free-basing step (Step 4). After 15 minutes of stirring at room temperature, extract a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. You must observe the exact mass of the free amidine base (
[M+H]+=153.07m/z
). If the peak corresponding to the starting material is absent or if the reaction mixture remains a heavy, unmoving suspension, the HCl salt has not been fully neutralized. Proceeding to heat the reaction at this stage will result in catalyst death.
Figure 2: Step-by-step experimental workflow for the cross-coupling of amidine hydrochlorides.
Protocol B: Copper-Catalyzed Chan-Lam Coupling
For substrates where high heat or palladium is incompatible, the Chan-Lam coupling offers a room-temperature, air-tolerant alternative using aryl boronic acids [5].
Step-by-Step Methodology:
Preparation: In an open-air round-bottom flask, combine 4-Methoxypyrimidine-2-carboximidamide hydrochloride (1.0 equiv, 0.5 mmol), aryl boronic acid (2.0 equiv, 1.0 mmol), and Cu(OAc)
2
(10 mol%, 0.05 mmol).
Solvent & Base: Add a 1:1 mixture of DCM/MeOH (5.0 mL). Add Triethylamine (Et
3
N) (3.0 equiv, 1.5 mmol) dropwise. Causality: The first equivalent of Et
3
N immediately neutralizes the HCl salt. The remaining equivalents coordinate with the copper center and facilitate the transmetalation of the boronic acid.
Oxidative Turnover: Stir the reaction vigorously at room temperature (25 °C) open to the air (or under an O
2
balloon) for 24 hours. Causality: Unlike Pd-catalysis, Chan-Lam requires ambient oxygen to reoxidize the Cu(I) intermediate back to the active Cu(II) state.
Monitoring & Workup: Monitor via TLC (DCM:MeOH 9:1). Upon completion, wash the mixture with saturated aqueous NH
4
Cl to strip the copper salts, extract with DCM, dry over Na
2
SO
4
, and concentrate for purification.
Troubleshooting Common Failure Modes
Issue: Extensive Dehalogenation of Aryl Halide.
Cause: The reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo
β
-hydride elimination or protonation.
Solution: Increase the steric bulk of the ligand (switch from XPhos to BrettPhos) or increase the reaction concentration from 0.1 M to 0.25 M to force the bimolecular coordination of the amidine.
Issue: Formation of Symmetrical Biaryl Byproducts.
Cause: Homocoupling of the aryl halide due to trace moisture or insufficient nucleophile availability.
Solution: Ensure the 4-Methoxypyrimidine-2-carboximidamide hydrochloride is thoroughly dried under high vacuum prior to use, as hydrochlorides are highly hygroscopic.
References
Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity. Link
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec. Link
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link
Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. Link
Application
Application Note: In Vitro Characterization of 4-Methoxypyrimidine-2-carboximidamide hydrochloride as a Putative Nitric Oxide Synthase Inhibitor
Abstract This document provides a comprehensive guide for the in vitro evaluation of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, a novel research compound. Based on its structural motifs—specifically the carboxi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the in vitro evaluation of 4-Methoxypyrimidine-2-carboximidamide hydrochloride, a novel research compound. Based on its structural motifs—specifically the carboximidamide group, which is a known pharmacophore in nitric oxide synthase (NOS) inhibitors, and the methoxypyrimidine core present in many biologically active molecules—we hypothesize its potential as an inhibitor of inducible nitric oxide synthase (iNOS).[1] Overproduction of nitric oxide (NO) by iNOS is a key factor in the pathophysiology of inflammatory diseases, making iNOS a significant therapeutic target.[2] This guide presents detailed protocols for a primary biochemical screen to determine inhibitory activity, secondary assays to elucidate the mechanism of action, and a cell-based model to assess efficacy in a physiological context.
Introduction: Rationale for Investigating 4-Methoxypyrimidine-2-carboximidamide as a NOS Inhibitor
Nitric oxide (NO) is a crucial signaling molecule synthesized from L-arginine by a family of three NOS isoenzymes: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[3] While nNOS and eNOS are constitutively expressed and regulate vital physiological processes, iNOS is expressed in response to pro-inflammatory stimuli like lipopolysaccharide (LPS) and produces large, sustained amounts of NO.[2] This overproduction contributes to tissue damage in conditions such as septic shock and chronic inflammation.
The chemical structure of 4-Methoxypyrimidine-2-carboximidamide hydrochloride suggests a plausible interaction with the L-arginine binding site of iNOS. The carboximidamide moiety can act as a bioisostere of the guanidino group of L-arginine, the natural substrate for NOS. This structural mimicry forms the basis for our hypothesis that the compound may act as a competitive inhibitor. This application note provides the necessary framework and step-by-step protocols for researchers to rigorously test this hypothesis.
Part I: Primary Biochemical Assay for iNOS Inhibition
The initial screening of the compound is performed using a purified enzyme assay to directly measure its effect on iNOS activity. The most common method for this is to quantify the production of nitrite (NO₂⁻), a stable and measurable byproduct of NO oxidation in aqueous solution, using the Griess reagent.[4][5]
Principle of the Griess Assay
The Griess assay is a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD) to produce a vibrant purple azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is directly proportional to the nitrite concentration.[5][6]
iNOS Enzyme : Recombinant murine iNOS. Prepare a working solution in Assay Buffer as per the manufacturer's instructions. Keep on ice.
Cofactor Mix (10X) : Prepare a stock solution in Assay Buffer containing 10 mM NADPH, 50 µM FAD, 50 µM FMN, and 100 µM (6R)-Tetrahydro-L-biopterin (BH4).
Substrate : 10 mM L-arginine in Assay Buffer.
Test Compound : Prepare a 10 mM stock of 4-Methoxypyrimidine-2-carboximidamide hydrochloride in sterile water or DMSO. Perform serial dilutions to create a dose-response curve (e.g., 1000 µM to 0.1 µM final concentration).
Griess Reagent : Component A (1% sulfanilamide in 5% phosphoric acid) and Component B (0.1% NEDD in water).
Assay Procedure (96-well plate format) :
Add 10 µL of Assay Buffer (for control wells) or diluted test compound to appropriate wells.
Add 10 µL of 10X Cofactor Mix to all wells.
Add 20 µL of iNOS enzyme working solution to all wells.
Pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 10 µL of L-arginine substrate. The final reaction volume is 50 µL.
Determine IC50 : Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Hypothetical Data for IC50 Determination
Compound Conc. (µM)
% Inhibition
100
95.2
30
88.1
10
75.4
3
52.3
1
28.9
0.3
10.5
0.1
2.1
| Calculated IC50 | 2.8 µM |
Workflow Visualization
Caption: Workflow for iNOS biochemical inhibition assay.
Part II: Cell-Based Assay for Nitric Oxide Production
To validate the biochemical findings and assess the compound's activity in a more complex biological system, a cell-based assay is essential. The murine macrophage cell line RAW 264.7 is a standard model for this purpose. These cells can be stimulated with LPS to induce the expression of iNOS and subsequent production of NO.[9][10]
Detailed Protocol: Inhibition of NO in LPS-Stimulated RAW 264.7 Cells
Cell Culture and Seeding :
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate overnight (37°C, 5% CO₂).[9]
Compound Treatment and Stimulation :
Remove the culture medium.
Add 100 µL of fresh, serum-free medium containing serial dilutions of the test compound. Include a vehicle control.
Pre-incubate the cells with the compound for 1 hour at 37°C.
Add 10 µL of LPS solution (stock 10 µg/mL) to achieve a final concentration of 1 µg/mL to all wells except the negative control (unstimulated cells).
Incubate the plate for 24 hours at 37°C, 5% CO₂.[2]
Nitrite Measurement :
After incubation, carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
Perform the Griess assay on the supernatant as described in Part I (Section 2, Assay Procedure, steps 8-10).
Counter-Screen: Cell Viability Assay
It is critical to ensure that the observed reduction in NO production is due to specific iNOS inhibition and not simply a result of cytotoxicity. The MTT assay is a reliable method to assess cell viability.[11]
Principle : Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells.[12]
Protocol :
After removing the supernatant for the Griess assay, add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in the original plate.[11]
Caption: Decision logic for interpreting cellular assay results.
References
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
Silva, T., et al. (2019). Protocol Griess Test. protocols.io. Retrieved from [Link]
Bio-protocol. (2019). Nitric Oxide Griess Assay. Retrieved from [Link]
Dojindo Molecular Technologies. (2014). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual. Retrieved from [Link]
Ko, H. C., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 559–568. Retrieved from [Link]
ResearchGate. (n.d.). Nitric oxide assay performed on RAW 264.7 cell line. Retrieved from [Link]
ThaiScience. (n.d.). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines. Retrieved from [Link]
Anticancer Research. (2013). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Retrieved from [Link]
ResearchGate. (n.d.). Cell viability and nitric oxide (NO) production in RAW 264.7 cells. Retrieved from [Link]
Journal of Biological Chemistry. (n.d.). Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation. Retrieved from [Link]
ResearchGate. (n.d.). Stopped-flow kinetic spectrophotometry of iNOS and iNOS C-terminal-truncated enzymes. Retrieved from [Link]
PubMed. (1998). A new type of carboxypeptidase A inhibitors designed using an imidazole as a zinc coordinating ligand. Retrieved from [Link]
Nature. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Retrieved from [Link]
PubMed. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Retrieved from [Link]
Panlabs. (n.d.). iNOS Mouse Nitric Oxide Synthase Cell Based Antagonist Assay. Retrieved from [Link]
PubMed. (1995). Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Retrieved from [Link]
British Journal of Pharmacology. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Retrieved from [Link]
Nature. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Retrieved from [Link]
PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Retrieved from [Link]
YouTube. (2023). Drugs as Enzyme Inhibitors | Enzymes 04 | Biochemistry | PP Notes | Lehninger 6E. Retrieved from [Link]
PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]
Application Notes & Protocols: Synthesis of Bio-active Pyrimidine Scaffolds from 4-Methoxypyrimidine-2-carboximidamide Hydrochloride
Abstract The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a detailed exploration of synthetic routes to novel pyrimidine derivatives utilizing 4-Methoxypyrimidine-2-carboximidamide hydrochloride as a versatile and strategic starting material. We delve into the mechanistic underpinnings of the primary synthetic pathway—cyclocondensation—and provide a robust, step-by-step protocol. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights to facilitate the efficient synthesis and exploration of new chemical entities.
Introduction: The Significance of the Pyrimidine Core
Pyrimidine and its derivatives are of immense interest to the scientific community, largely because they are essential constituents of all living cells, forming the backbone of nucleobases in DNA and RNA (Thymine, Cytosine, and Uracil).[2] This inherent biological relevance has made the pyrimidine ring a privileged structure in drug design. Synthetic pyrimidine analogs have been successfully developed as therapeutic agents targeting a vast array of diseases.[1][4]
The synthesis of substituted pyrimidines most commonly involves the condensation of a compound containing an N-C-N fragment (like an amidine, urea, or guanidine) with a three-carbon C-C-C fragment (such as a 1,3-dicarbonyl or α,β-unsaturated carbonyl compound).[5] 4-Methoxypyrimidine-2-carboximidamide hydrochloride serves as an excellent N-C-N synthon, offering a pre-functionalized pyrimidine ring that can be further elaborated into more complex, drug-like molecules. Its amidine group is poised for cyclocondensation reactions, providing a direct and efficient route to fused and substituted pyrimidine systems.
The Core Synthetic Strategy: Principle of Cyclocondensation
The most direct and widely employed method for constructing a new pyrimidine ring from an amidine is the cyclocondensation reaction with a 1,3-dielectrophile.[6][7] This reaction builds upon the nucleophilic character of the amidine nitrogens and the electrophilic nature of the C1 and C3 positions of the three-carbon partner.
Mechanism Overview:
The general mechanism proceeds through a series of nucleophilic additions and a final dehydration (or equivalent elimination) step to yield the stable, aromatic pyrimidine ring. The reaction is typically base-mediated to deprotonate the nucleophilic species and/or neutralize the hydrochloride salt of the amidine starting material.
Common 1,3-Dielectrophilic Partners:
β-Diketones and β-Ketoesters: (e.g., Acetylacetone, Ethyl Acetoacetate)
α,β-Unsaturated Ketones and Aldehydes: (e.g., Chalcones, Cinnamaldehydes)[6][8]
Malonates and Derivatives: (e.g., Diethyl Malonate, Malononitrile)
The choice of the 1,3-dielectrophilic partner is a critical determinant of the substitution pattern on the newly formed pyrimidine ring, allowing for a modular and highly adaptable approach to building molecular diversity.
Experimental Protocol: Synthesis of a 2,2'-Bipyrimidine Derivative
This protocol details a representative synthesis of a substituted bipyrimidine system via the cyclocondensation of 4-Methoxypyrimidine-2-carboximidamide hydrochloride with a β-ketoester, specifically diethyl malonate, which upon cyclization can lead to a tetrahydropyrimidine-4,6-dione structure. A similar reaction is noted in the synthesis pathway for Bosentan.[9]
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt)
Absolute Methanol or Ethanol
Glacial Acetic Acid
Deionized Water
Ethyl Acetate
Brine
Equipment:
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Nitrogen or Argon gas inlet
Standard laboratory glassware for work-up (separatory funnel, beakers, Büchner funnel)
Rotary evaporator
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Methodology
Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
Base and Solvent: Add absolute methanol (40 mL) to the flask. Carefully add sodium methoxide (2.2 equivalents) to the methanol and stir until fully dissolved.
Scientist's Note: The use of a strong base like sodium methoxide is crucial for two reasons: it neutralizes the hydrochloride salt of the starting amidine, liberating the free base, and it deprotonates the diethyl malonate to form a highly nucleophilic enolate.
Addition of Reactants: To the stirred solution, add diethyl malonate (1.1 equivalents). After 10 minutes, add 4-Methoxypyrimidine-2-carboximidamide hydrochloride (1.0 equivalent) in one portion.
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C for methanol) and maintain for 6-8 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
Scientist's Note: The disappearance of the starting amidine is the primary indicator of reaction completion.
Reaction Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the mixture by slow, dropwise addition of glacial acetic acid until the pH is approximately 7.
Product Isolation: Reduce the solvent volume to about one-third using a rotary evaporator. The resulting slurry may be cooled in an ice bath to promote further precipitation of the product.
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake sequentially with cold deionized water and a small amount of cold ethanol to remove residual salts and impurities.
Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Application Notes and Technical Insights
Versatility of the Amidine: 4-Methoxypyrimidine-2-carboximidamide is a strategic choice. The methoxy group at the 4-position can be a site for further modification. It can be converted to a hydroxyl group (a pyrimidone) or be substituted via nucleophilic aromatic substitution (SNAr) reactions, expanding the chemical space accessible from a single precursor.
Controlling Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, regioselectivity can become a critical issue.[7][10] The reaction is often governed by the relative electrophilicity of the two carbonyl carbons. Steric hindrance can also play a significant role in directing the initial nucleophilic attack from the amidine. DFT calculations can be a predictive tool to understand the most likely outcome.[7]
Alternative Synthetic Approaches: While the base-catalyzed condensation is a classic method, other approaches exist. Metal-free, oxidative C-H amination reactions have been developed as a "greener" alternative for synthesizing pyrimidines from amidines and cinnamaldehydes, using oxygen as the sole oxidant.[6] Copper-catalyzed three-component reactions of amidines and alcohols also provide an efficient route.[11]
Data Summary Table
The following table illustrates the potential for generating diverse pyrimidine derivatives by varying the 1,3-dicarbonyl reactant partner in a cyclocondensation reaction with an amidine precursor.
Amidine Precursor
1,3-Dicarbonyl Reactant
Resulting Pyrimidine Core Structure
Typical Conditions
Potential Yield Range
4-Methoxypyrimidine-2-carboximidamide HCl
Ethyl Acetoacetate
4-hydroxy-6-methyl-2,2'-bipyrimidine
NaOEt, Ethanol, Reflux
70-85%
4-Methoxypyrimidine-2-carboximidamide HCl
Diethyl Malonate
2,2'-Bipyrimidine-4,6-diol
NaOMe, Methanol, Reflux
65-80%
4-Methoxypyrimidine-2-carboximidamide HCl
Acetylacetone
4,6-dimethyl-2,2'-bipyrimidine
K₂CO₃, DMSO, 120°C
75-90%
4-Methoxypyrimidine-2-carboximidamide HCl
Dibenzoylmethane
4,6-diphenyl-2,2'-bipyrimidine
KOH, DMSO, 120°C
60-75%
Note: Yields are illustrative and highly dependent on specific reaction optimization and purification methods.
Conclusion
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a powerful and adaptable building block for the synthesis of novel pyrimidine derivatives. The cyclocondensation reaction with 1,3-dielectrophiles provides a reliable and high-yielding pathway to a diverse range of scaffolds suitable for drug discovery programs. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can efficiently generate libraries of these valuable heterocyclic compounds for biological screening and the development of next-generation therapeutics.
References
Jadhav, S. D., et al. (2022). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]
Yuan, J., et al. (2020). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 18(3), 464-469. [Link]
Kumari, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Biology Pharmacy and Health Sciences, 19(01), 213–227. [Link]
Wang, C., et al. (2015). Base mediated direct C-H amination for pyrimidines synthesis from amidines and cinnamaldehydes using oxygen as green oxidants. Chinese Chemical Letters, 26(11), 1349-1352. [Link]
Liu, X., et al. (2017). Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. Organic & Biomolecular Chemistry, 15(43), 9151-9154. [Link]
Gnecco, D., et al. (2001). Synthesis of Polycyclic Guanidines by Cyclocondensation Reactions of N-Amidinyliminium Ions. The Journal of Organic Chemistry, 66(11), 3942-3948. [Link]
Abdel-rahman, A. A. H., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(01), 324–348. [Link]
da Silva, A. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257–266. [Link]
Fünfschilling, P., et al. (1999). Process for making pyrimidine derivatives.
El-Mekabaty, A. (n.d.). Synthesis of Pyrimidine Derivatives. Ain Shams University. [Link]
da Silva, A. F., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257–266. [Link]
A Research Protocol and Application Scoping Guide for 4-Methoxypyrimidine-2-carboximidamide hydrochloride
For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide for investigating the potential catalytic applications of 4-Methoxypyrimidine-2-carboximi...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for investigating the potential catalytic applications of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. While this specific compound is not extensively documented as a catalyst in current literature, its structural features—notably the highly basic carboximidamide (amidine) group and the electron-rich methoxypyrimidine scaffold—suggest significant potential as an organocatalyst. This guide is structured to serve as a foundational resource for researchers aiming to explore and validate its catalytic activity. We will delve into its hypothesized catalytic profile, propose detailed protocols for plausible chemical transformations, and present the underlying mechanistic rationale based on well-established principles of amidine and pyrimidine chemistry.
Part 1: Compound Profile and Hypothesized Catalytic Nature
4-Methoxypyrimidine-2-carboximidamide hydrochloride is a unique molecule combining a pyrimidine ring, known for its role in biologically active compounds, with a carboximidamide functional group.[1] The amidine group is a superbasic nitrogenous functional group, and its catalytic applications, particularly in its neutral form, have been a subject of growing interest in organocatalysis.[2]
Table 1: Physicochemical Properties
Property
Value
Molecular Formula
C₆H₉ClN₄O
Molecular Weight
188.62 g/mol
Core Structure
Pyrimidine
Key Functional Group
Carboximidamide (Amidine)
CAS Number
1363383-36-7
Hypothesized Catalytic Activity
The catalytic potential of this compound stems primarily from the 2-carboximidamide group. Amidines are recognized for several modes of catalytic activation:
Brønsted Base Catalysis: The amidine moiety is a strong organic base, capable of deprotonating a wide range of carbon and heteroatom pronucleophiles to initiate reactions.[3] The pKa of the protonated amidine is high, making the neutral form a potent base.
Nucleophilic (Acyl Transfer) Catalysis: Similar to well-known catalysts like 4-(Dimethylamino)pyridine (DMAP), amidines can act as highly effective nucleophilic catalysts for acyl transfer reactions. They react with acylating agents (e.g., anhydrides) to form a highly reactive N-acylamidinium intermediate.
Bifunctional (Hydrogen Bonding) Catalysis: Upon protonation, the resulting amidinium ion becomes an excellent hydrogen bond donor. This allows the catalyst to operate in a bifunctional manner, where the basic amidine site activates a nucleophile while the protonated form (or other H-bond donor sites on the molecule) activates an electrophile through hydrogen bonding. This dual activation is a hallmark of sophisticated organocatalysts.[4]
The 4-methoxy group on the pyrimidine ring is expected to be electron-donating, which could enhance the basicity and nucleophilicity of the amidine group, potentially leading to higher catalytic activity compared to unsubstituted analogues.[5]
Part 2: Proposed Catalytic Applications & Experimental Protocols
The following protocols are designed as robust starting points for investigating the catalytic efficacy of 4-Methoxypyrimidine-2-carboximidamide hydrochloride (herein referred to as 4-MPCA ). The hydrochloride salt must first be neutralized or used with a stoichiometric amount of a non-nucleophilic base to generate the active, neutral amidine catalyst in situ.
Application 1: Nucleophilic Acyl Transfer - Kinetic Resolution of a Secondary Alcohol
This experiment aims to evaluate the performance of 4-MPCA as a nucleophilic catalyst in the enantioselective acylation of a racemic secondary alcohol, a benchmark reaction for assessing acyl transfer catalysts.[6]
Objective: To determine the catalytic activity and enantioselectivity of 4-MPCA in the kinetic resolution of (±)-1-phenylethanol.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (Stoichiometric Base)
Dichloromethane (DCM), Anhydrous
Standard lab equipment, TLC plates, magnetic stirrer
Chiral HPLC or GC for analysis
Step-by-Step Protocol:
Catalyst Activation: In a dry 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-MPCA (9.4 mg, 0.05 mmol, 5 mol%) and triethylamine (7.0 µL, 0.05 mmol) in 2 mL of anhydrous DCM. Stir for 10 minutes at room temperature to ensure the formation of the neutral amidine catalyst.
Reaction Setup: To the catalyst solution, add (±)-1-phenylethanol (122.2 mg, 1.0 mmol, 1.0 eq).
Initiation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (71 µL, 0.75 mmol, 0.75 eq) dropwise. Rationale: Using a substoichiometric amount of the acylating agent is crucial for achieving high enantiomeric excess in a kinetic resolution.
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), observing the consumption of the alcohol.
Quenching and Workup: Once ~50% conversion is reached, quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, extract with DCM (3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify the resulting mixture (unreacted alcohol and acetylated product) by flash column chromatography. Determine the enantiomeric excess (ee) of the unreacted 1-phenylethanol and the product, 1-phenylethyl acetate, using chiral HPLC or GC.
dot
Caption: Workflow for the kinetic resolution of a secondary alcohol.
This protocol investigates the ability of 4-MPCA to act as a bifunctional catalyst, using its basicity to deprotonate a nucleophile and its hydrogen-bonding capacity to activate an electrophile. The aza-Henry reaction between a ketimine and nitromethane is an excellent model system.[3][4]
Objective: To catalyze the C-C bond formation between an N-Boc isatin-derived ketimine and nitromethane.
Standard lab equipment, TLC plates, magnetic stirrer
Step-by-Step Protocol:
Catalyst Preparation: In a dry vial under N₂, add 4-MPCA (18.9 mg, 0.1 mmol, 10 mol%). Note: In this case, the substrate itself or trace impurities can act as a base to generate the active catalyst, or a substoichiometric amount of a non-nucleophilic base can be added if the reaction is slow to initiate.
Reaction Setup: Add the N-Boc isatin-derived ketimine (1.0 mmol, 1.0 eq) to the vial.
Solvent and Reagent Addition: Dissolve the solids in 2 mL of anhydrous toluene. Add nitromethane (270 µL, 5.0 mmol, 5.0 eq). Rationale: Nitromethane often serves as both the nucleophile and the solvent or co-solvent. Toluene is a good choice to minimize competing hydrogen-bonding interactions.
Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the formation of the product by TLC or ¹H NMR analysis of an aliquot.
Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.
Analysis: Purify the crude material by flash column chromatography (e.g., gradient of EtOAc in Hexanes) to isolate the 3-amino-3-(nitromethyl)oxindole product. Determine the yield and, if a chiral version of the catalyst were developed, the diastereomeric ratio and enantiomeric excess.
Part 3: Proposed Catalytic Mechanisms
Understanding the likely catalytic cycle is crucial for optimization and development.
Mechanism 1: Nucleophilic Acyl Transfer
In this pathway, the neutral amidine acts as a superior nucleophile compared to the alcohol. It attacks the acetic anhydride to form a highly electrophilic N-acetylamidinium intermediate. This activated species is then readily attacked by the alcohol to transfer the acetyl group, regenerating the catalyst.
dot
Caption: Proposed mechanism for bifunctional aza-Henry catalysis.
Part 4: Outlook and Further Research
The protocols provided herein represent foundational experiments to characterize the catalytic activity of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. Positive results in these assays would open the door to a much broader research program.
Table 2: Potential Areas for Expanded Research
Reaction Class
Description
Rationale
Michael Additions
The addition of carbon or heteroatom nucleophiles to α,β-unsaturated carbonyls.
A classic Brønsted base-catalyzed transformation well-suited for amidine catalysts. [2]
Cycloadditions
Formal [4+2] or [2+2] cycloadditions using ketenes generated in situ.
Amidine catalysts can react with acyl donors to form zwitterionic enolates, which act as ketene equivalents.
Amidation
Direct formation of amides from carboxylic acids and amines.
Catalytic direct amidation is a highly sought-after green chemical process; strong bases can play a role in activating the carboxylic acid. [7]
Asymmetric Variants
Development of chiral versions of the catalyst.
The pyrimidine scaffold allows for synthetic modification to install chiral auxiliaries, enabling enantioselective versions of the above reactions.
By systematically applying the protocols and principles outlined in this guide, researchers can effectively scope the utility of 4-MPCA and potentially unlock a novel and powerful class of organocatalysts for synthetic chemistry.
References
Birman, V. B. (2016). Amidine-Based Catalysts (ABCs): Design, Development, and Applications. Accounts of Chemical Research, 49(10), 2138-2147. Available at: [Link]
Zhang, D., et al. (2025). Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Organic Chemistry Frontiers. Available at: [Link]
Ghosh, S., et al. (2020). Amidine/Amidinate Cobalt Complexes: One-Pot Synthesis, Mechanism, and Photocatalytic Application for Hydrogen Production. Inorganic Chemistry, 59(19), 14345-14355. Available at: [Link]
Li, J., et al. (2020). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 25(23), 5742. Available at: [Link]
Sheppard, T., et al. Catalytic Amidation. University College London. Available at: [Link]
Taylor, J. E., et al. (2011). Amidines, Isothioureas, and Guanidines as Nucleophilic Catalysts. Chemical Communications, 47(27), 7825-7839. Available at: [Link]
Wang, Y., et al. (2013). Organocatalytic enantioselective synthesis of acyclic pyrimidine nucleosides by aza-Michael reaction. Organic & Biomolecular Chemistry, 11(32), 5265-5268. Available at: [Link]
Tan, C.-H. (2025). Guanidine-Amide-Based Chiral Organocatalysts and Ligands for Asymmetric Catalysis. Accounts of Chemical Research. Available at: [Link]
VONO, S., et al. (2025). Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions. Chemistry – A European Journal. Available at: [Link]
Technical Support Center: Synthesis of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. This guide is designed for researchers, chemists, and dr...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and product purity.
The most common and established route to this and similar amidines is the Pinner reaction, which proceeds via the conversion of a nitrile precursor, 4-methoxypyrimidine-2-carbonitrile.[1][2] This two-step process involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis to yield the desired amidine hydrochloride.[3][4] This guide focuses on troubleshooting and optimizing this specific pathway.
Section 1: Reaction Pathway Overview
The Pinner reaction is a robust method for converting nitriles into amidines.[2] The reaction begins with the acid-catalyzed addition of an alcohol (typically methanol or ethanol) to the nitrile, forming an imidate salt. This intermediate, known as a Pinner salt, is then treated with ammonia to yield the final amidine product.[5]
Visualizing the Pinner Reaction Mechanism
The following diagram illustrates the key steps in the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride from its nitrile precursor.
Caption: Pinner reaction pathway for amidine synthesis.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My overall yield is significantly lower than expected (<50%). What are the most likely causes and how can I address them?
Low yield is a frequent problem that can stem from several factors throughout the two-step process.[6] A systematic approach is key to diagnosis.
Cause A: Moisture Contamination in Step 1. The Pinner reaction is highly sensitive to water. The imidate hydrochloride intermediate (Pinner salt) will readily hydrolyze in the presence of water to form the corresponding methyl ester (methyl 4-methoxypyrimidine-2-carboxylate) or, upon further hydrolysis, the amide.[2][3]
Solution:
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents (methanol is a common choice) and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Use Gaseous HCl: Bubble dry hydrogen chloride gas through the reaction mixture instead of using aqueous HCl solutions. This is the classical and most effective method for ensuring an anhydrous acidic environment.[7]
Cause B: Incomplete Pinner Salt Formation. If the initial reaction between the nitrile and alcohol does not go to completion, you will carry unreacted starting material into the second step, lowering the overall yield.
Solution:
Saturate with HCl: Ensure the alcohol/nitrile mixture is fully saturated with dry HCl gas. The reaction progress can often be monitored by the precipitation of the Pinner salt.
Sufficient Reaction Time: Allow the reaction to stir for a sufficient period. While some reactions are fast, others may require several hours to overnight at a controlled temperature.
Cause C: Thermal Decomposition. Pinner salts can be thermally unstable.[2][3] Excessive heat during their formation or isolation can lead to decomposition or rearrangement into N-alkyl amides, which are dead-ends in this synthesis.
Solution:
Maintain Low Temperatures: Conduct the initial HCl addition and subsequent stirring at low temperatures, typically between 0°C and 5°C.[3] Avoid allowing the reaction to warm significantly.
Cause D: Inefficient Ammonolysis (Step 2). The conversion of the Pinner salt to the amidine may be incomplete.
Solution:
Use an Excess of Ammonia: Whether using gaseous ammonia or a saturated solution of ammonia in an alcohol, use a stoichiometric excess to ensure the reaction drives to completion.
Monitor the Reaction: Use TLC or LC-MS to monitor the disappearance of the intermediate. The reaction may require several hours.
Question 2: My final product is contaminated with 4-methoxypyrimidine-2-carboxamide. How can I prevent its formation?
The formation of the amide byproduct is a classic sign of Pinner salt hydrolysis before or during the ammonolysis step.
Cause: The Pinner salt intermediate, when exposed to water, can hydrolyze to an ester. This ester can then be ammonolyzed to the amide, or the Pinner salt itself can hydrolyze directly to the amide.
Solution:
Strict Anhydrous Technique: This is the most critical factor. Re-evaluate your procedure for drying solvents, glassware, and the inert atmosphere setup.
Isolate the Pinner Salt (Optional but Recommended): If problems persist, consider isolating the Pinner salt intermediate by filtration under an inert atmosphere. Wash it with cold, anhydrous ether to remove residual acid and unreacted starting materials before proceeding to the ammonolysis step. This ensures you are starting the second step with a purer intermediate.
Question 3: The reaction seems to stall, and I have a lot of unreacted 4-methoxypyrimidine-2-carbonitrile after the first step. What should I check?
Reaction stalling points to an issue with the activation of the nitrile.
Cause A: Insufficient Acid Catalyst. The Pinner reaction is acid-catalyzed. The nitrile must be protonated to become a sufficiently strong electrophile for the weakly nucleophilic alcohol to attack.[2][5]
Solution: Ensure the reaction medium is fully saturated with HCl gas. If you are adding the gas via a dip tube, ensure it is bubbling effectively through the solution. A pH indicator or careful monitoring of the reaction exotherm can provide clues.
Cause B: Low Reaction Temperature. While low temperatures are necessary to prevent degradation, a temperature that is too low may slow the reaction rate excessively.[3]
Solution: A common strategy is to add the HCl gas at 0°C and then allow the reaction to stir at room temperature or slightly below for several hours, monitoring for Pinner salt precipitation.
Question 4: I'm having trouble with the workup and purification. The product seems to be lost during extraction or is difficult to crystallize. What are the best practices?
As a hydrochloride salt, the product is polar and has high water solubility, which can complicate purification.
Problem A: Loss during Aqueous Workup. Washing with aqueous base to remove excess acid can lead to significant product loss into the aqueous layer.
Solution:
Minimize Water: After ammonolysis, evaporate the solvent (e.g., methanol) under reduced pressure. The resulting solid crude product can then be triturated with a non-polar solvent like diethyl ether or dichloromethane to remove organic-soluble impurities, and the desired salt can be collected by filtration.
Solvent Extraction: If an aqueous workup is unavoidable, ensure the aqueous layer is saturated with sodium chloride before extracting with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Perform multiple extractions.
Problem B: Difficulty with Crystallization.
Solution:
Solvent System Selection: Recrystallization is often successful from alcoholic solvents. A common technique is to dissolve the crude salt in a minimal amount of hot methanol or ethanol and then slowly add a less polar co-solvent like ethyl acetate, diethyl ether, or acetonitrile until turbidity is observed, then allow it to cool slowly.
pH Adjustment: The product is a salt. Ensure the pH remains acidic during crystallization to prevent the formation of the free base, which has different solubility properties.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is anhydrous alcohol (e.g., methanol) required in Step 1?
The alcohol acts as the nucleophile to attack the activated nitrile. If water is present, it can compete with the alcohol as a nucleophile, leading to the formation of the unwanted amide byproduct.[2][3]
Q2: What is the specific role of gaseous HCl? Can I use other acids?
Gaseous HCl serves two purposes: it is a strong acid that protonates the nitrile nitrogen, activating it for nucleophilic attack, and it provides the chloride counter-ion for the final salt product.[2] Its use in gaseous form is critical for maintaining anhydrous conditions. While other Lewis or Brønsted acids can catalyze similar transformations, the classic Pinner reaction specifically uses HCl to form the stable, isolable Pinner salt.[3][8]
Q3: What are the optimal temperature ranges?
Step 1 (Pinner Salt Formation): 0°C to 5°C during HCl addition to control the exotherm and prevent degradation. The reaction can then be allowed to stir at this temperature or slowly warm to room temperature for 4-24 hours.[3]
Step 2 (Ammonolysis): This step is typically run at room temperature. It can be slightly exothermic, but cooling is not usually necessary unless performed on a very large scale.
Q4: How does the source of ammonia impact the reaction?
Both gaseous ammonia and a saturated solution of ammonia in an anhydrous alcohol (e.g., methanol or ethanol) are effective. A saturated solution is often more convenient for lab-scale synthesis as it is easier to measure and handle than a gas. The key is that the ammonia source must be anhydrous to prevent hydrolysis of the Pinner salt. The use of aqueous ammonia (ammonium hydroxide) should be strictly avoided.[9]
Section 4: Optimized Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and scale.
Table 1: Reagents and Recommended Conditions
Parameter
Step 1: Pinner Salt Formation
Step 2: Ammonolysis
Starting Material
4-Methoxypyrimidine-2-carbonitrile
Crude or isolated Pinner Salt intermediate
Solvent
Anhydrous Methanol (or Ethanol)
Anhydrous Methanol (or Ethanol)
Key Reagent
Dry Hydrogen Chloride (gas)
Anhydrous Ammonia (gas or ~7N solution in Methanol)
Protocol 1: Two-Step Synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride
Step 1: Formation of Methyl 4-methoxypyrimidine-2-carboximidate hydrochloride (Pinner Salt)
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet.
Under an inert atmosphere (N₂), charge the flask with 4-methoxypyrimidine-2-carbonitrile (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).
Cool the stirred solution to 0°C in an ice bath.
Bubble dry hydrogen chloride gas through the solution for 30-60 minutes until the solution is saturated. A white precipitate of the Pinner salt should begin to form.
Seal the flask and allow the reaction to stir at 0-5°C for 18-24 hours.
(Optional but recommended) Isolate the Pinner salt by filtering the cold slurry through a sintered glass funnel under a nitrogen blanket. Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
Step 2: Ammonolysis to 4-Methoxypyrimidine-2-carboximidamide hydrochloride
Suspend the crude reaction mixture or the isolated Pinner salt (1.0 eq) from Step 1 in anhydrous methanol in a sealed pressure vessel or a well-sealed flask.
Cool the mixture to 0°C.
Add a 7N solution of ammonia in methanol (5-10 eq) or bubble anhydrous ammonia gas through the suspension until saturated.
Seal the vessel and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the Pinner salt is consumed.
Concentrate the reaction mixture under reduced pressure to obtain the crude solid product.
Protocol 2: Purification
Triturate the crude solid with cold diethyl ether or dichloromethane to remove non-polar impurities. Stir for 30 minutes, then collect the solid by filtration.
Recrystallize the solid product. Dissolve the solid in a minimal amount of boiling methanol. Slowly add ethyl acetate until the solution becomes slightly cloudy.
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight to complete crystallization.
Collect the purified crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.
Section 5: Troubleshooting Workflow Diagram
Use this flowchart to systematically diagnose and resolve issues with low yield.
Caption: Workflow for troubleshooting low yield.
References
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 133-145. [Link]
Gray, T. G., et al. (2016). Amidine Production by the Addition of NH3 to Nitrile(s) Bound to and Activated by the Lewis Acidic [Re6(μ3-Se)8]2+ Cluster Core. Inorganic Chemistry, 55(19), 9946-9953. [Link]
Moshapo, P. T., et al. (2024). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. University of Johannesburg Content. [Link]
Chen, Y.-L., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Acta Pharmaceutica Sinica B, 11(1), 119-130. [Link]
CN105646373B. A kind of preparation method of 4- amino -2,6- dimethoxypyridins.
CN103554036B. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Thanki, A. B., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
da S. Gomes, A., et al. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society. [Link]
US5962693A. Efficient method for the conversion of nitriles to amidines.
Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 3(1), 140-144. [Link]
Cvetković, A., et al. (2026). Unveiling ammonia's dual role in the [Zn(NH3)4]SO4·H2O synthesis: a Zn(II) ligand and nucleophile in the reaction with nitrile. Taylor & Francis Online. [Link]
Miller, K. A., & Toney, M. D. (2021). Amination Reactions: Incorporation of Ammonia Into Amino Acid Frameworks. Royal Society of Chemistry. [Link]
Semantic Scholar. An efficient conversion of nitriles to amidines. [Link]
Chemistry: The Mystery of Molecules. (2019, November 18). Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]
Reddit. (2024, August 19). Low yield in Phosphoamidite synthesis. r/Chempros. [Link]
Khalifa, M. M., et al. (2015). Synthesis of N-substituted aryl amidines by strong base activation of amines. Tetrahedron Letters, 56(23), 3447-3449. [Link]
Çetinkaya, E., et al. (2002). Synthesis and Protection of Some Amidines. Turkish Journal of Chemistry, 26(4), 557-564. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
PacBio. (2018, August 1). Guide - Low Yield Troubleshooting. [Link]
CN110372602A. A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
Technical Support Center: Troubleshooting 4-Methoxypyrimidine-2-carboximidamide hydrochloride Solubility in DMSO
Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently assist researchers in overcoming complex formulation hurdles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Hub. As a Senior Application Scientist, I frequently assist researchers in overcoming complex formulation hurdles. A recurring challenge in drug development and in vitro pharmacology is the solubilization of polar hydrochloride salts in organic solvents.
This guide provides a comprehensive, mechanistic approach to troubleshooting the solubility of 4-Methoxypyrimidine-2-carboximidamide hydrochloride in Dimethyl sulfoxide (DMSO). Rather than just providing a list of steps, this guide explains the thermodynamic causality behind these issues and offers a self-validating protocol to ensure the scientific integrity of your stock solutions.
Compound Profile & Solubilization Matrix
Before altering your experimental workflow, it is critical to understand the physicochemical baseline of your compound[1].
Mechanistic Causality: Why does pure DMSO struggle with this compound?
When you add pure DMSO to 4-Methoxypyrimidine-2-carboximidamide hydrochloride, you may observe persistent cloudiness or clumping. This is not a sign of compound degradation; it is a thermodynamic barrier.
The amidine functional group forms a highly ordered, stable crystal lattice driven by strong intermolecular hydrogen bonding and ionic interactions. DMSO is a polar aprotic solvent with a high dielectric constant, making it exceptional at solvating cations via its exposed oxygen atom. However, DMSO's bulky methyl groups sterically hinder the solvation of small, hard anions like chloride (Cl⁻)[2].
Because the chloride ion remains poorly solvated, the thermodynamic energy required to disrupt the HCl crystal lattice often exceeds the solvation energy provided by pure DMSO[3]. Consequently, the compound remains in suspension. Overcoming this barrier requires either mechanical cavitation (sonication)[4] or the introduction of a protic co-solvent (like water) to actively solvate the chloride ions[5].
Q1: I added DMSO to my vial, but the powder is just floating. Is my DMSO bad?A: First, check your ambient laboratory temperature. Pure DMSO has a relatively high freezing point of 18.5 °C (65.3 °F). In cooler, air-conditioned labs, microscopic freezing of the solvent around the compound can prevent dissolution entirely. Warm the vial in your hands or a 37 °C water bath for 5 minutes before proceeding.
Q2: The solvent is definitely liquid, but the compound still won't dissolve at my target concentration. Can I heat it further?A: Yes, but with strict limits. You can apply gentle heating (up to 37–40 °C) combined with ultrasonic bath sonication. Sonication provides the mechanical energy required to overcome the high crystal lattice energy of the amidine hydrochloride salt[4].
Crucial Warning: Do not exceed 50 °C. Prolonged high heat in DMSO can lead to oxidation or degradation of the carboximidamide functional group.
Q3: Heating and sonication failed. How can I modify the solvent system without ruining my downstream cellular assay?A: You must introduce a hydrogen-bonding co-solvent to solvate the chloride anion. Adding just 5–10% (v/v) of sterile ddH₂O or an aqueous buffer (like PBS) to your DMSO stock will drastically alter the solvation thermodynamics, breaking the chloride ionic bonds and clearing the solution[5]. Ensure your downstream assay can tolerate this minor aqueous addition (most cell culture media easily tolerate this upon final dilution).
Self-Validating Solubilization Protocol
To ensure reproducibility, follow this step-by-step methodology. Each step includes a validation checkpoint to confirm success before proceeding.
Step 1: Thermal Equilibration
Action: Ensure your DMSO is stored at room temperature (≥22 °C) and is completely liquid.
Validation Check: Invert the DMSO bottle. The liquid should flow freely without any viscous "slush" or crystalline formations.
Step 2: Primary Solvent Addition
Action: Weigh the required mass of 4-Methoxypyrimidine-2-carboximidamide hydrochloride into a sterile glass vial. Add the calculated volume of pure, anhydrous DMSO to achieve your target stock concentration. Vortex vigorously for 60 seconds.
Validation Check: Hold the vial against a dark background. If the solution is optically clear, proceed to Step 5. If it exhibits a milky Tyndall effect (light scattering), proceed to Step 3.
Step 3: Mechanical Cavitation (Sonication)
Action: Place the vial in an ultrasonic water bath set to 37 °C for 10 minutes[4].
Validation Check: Remove the vial and inspect. The transition from cloudy to clear indicates the lattice energy has been overcome. If it remains cloudy, proceed to Step 4.
Step 4: Co-solvent Rescue
Action: Add sterile ddH₂O dropwise, vortexing between each drop, until the water content reaches 5–10% of the total volume[5].
Validation Check: The solution should immediately turn optically clear as the chloride ions are solvated by the aqueous phase.
Step 5: Storage and Handling
Action: Aliquot the clear stock solution into single-use amber vials and store at -20 °C.
Validation Check: DMSO is highly hygroscopic. Single-use aliquots prevent repeated freeze-thaw cycles and uncontrolled atmospheric water absorption, validating the integrity of future experiments.
Solubilization Decision Tree
Solubilization workflow for 4-Methoxypyrimidine-2-carboximidamide HCl in DMSO.
Source: bioforumconf.com
URL: [4] Title: Cl-amidine hydrochloride | PAD inhibitors | Apoptosis
Source: targetmol.com
URL: [2] Title: Sequential Acetic Acid–Sodium Chloride Treatment to Control Salt Stoichiometry of a Hydrochloride Salt
Source: acs.org
URL: [5] Title: Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors
Source: nih.gov
URL: [3] Title: Drug Dissolution Enhancement by Salt Formation
Source: rjpdft.com
URL:
Technical Support Center: 4-Methoxypyrimidine-2-carboximidamide Hydrochloride Synthesis
Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. This compound is a critical building block in drug development, but its synthesis—typically via the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Guide for the synthesis of 4-Methoxypyrimidine-2-carboximidamide hydrochloride. This compound is a critical building block in drug development, but its synthesis—typically via the Pinner reaction from 4-methoxypyrimidine-2-carbonitrile—is notoriously prone to side reactions.
This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you eliminate amides, demethylated impurities, and triazine byproducts from your workflows.
Pathway Visualization: Mechanisms of Byproduct Formation
To effectively troubleshoot, we must first map the causal pathways that divert the reaction away from the target amidine. The diagram below illustrates the thermodynamic and kinetic branching points during the synthesis.
Fig 1: Reaction pathways and byproduct formation in the Pinner synthesis of pyrimidine amidines.
Frequently Asked Questions & Troubleshooting
Q1: Why is my reaction yielding high levels of the amide byproduct instead of the target amidine?Causality & Solution: The formation of the amide is the most common failure mode in the Pinner reaction. It occurs via two primary mechanisms:
Thermal Decomposition: The intermediate imidium chloride (Pinner salt) is thermodynamically unstable. If the reaction temperature rises above 0°C during the HCl saturation phase, the salt undergoes spontaneous elimination to form an amide and an alkyl chloride[1].
Hydrolysis: The presence of trace moisture leads to the rapid nucleophilic attack of water on the highly electrophilic imidate intermediate, irreversibly forming the amide[2].
Actionable Fix: Maintain strict anhydrous conditions (Karl Fischer titration of solvents < 0.05% H₂O) and utilize a cryogenic cooling bath to keep the internal temperature between -5°C and 0°C during the entire HCl addition step.
Q2: LC-MS analysis shows a major impurity with a mass exactly 14 Da lower than the target (m/z 138.05 vs 152.07). What is this and how do I stop it?Causality & Solution: A mass reduction of 14 Da (-CH₂) indicates the acid-catalyzed demethylation of the 4-methoxy group, yielding 4-hydroxypyrimidine-2-carboximidamide. Pyrimidine methyl ethers are highly susceptible to ether cleavage when exposed to strong acids (like HCl) combined with elevated temperatures[3][4].
Actionable Fix: Do not exceed 1.5 molar equivalents of HCl. If you are using aqueous HCl by mistake, switch immediately to anhydrous HCl gas or a pre-titrated methanolic HCl solution. Never heat the reaction mixture during the acidic phase.
Q3: We are detecting high-molecular-weight impurities (m/z ~450+) that precipitate out of solution. How do we prevent this?Causality & Solution: Nitriles and amidines possess a high propensity to undergo cyclotrimerization, forming highly stable 1,3,5-triazine derivatives[5][6]. This side reaction is kinetically favored by prolonged reaction times, elevated temperatures during the aminolysis step, or the inadvertent presence of transition metal trace impurities (which act as catalysts for annulation).
Actionable Fix: Quench the aminolysis step promptly once TLC/HPLC indicates the consumption of the Pinner salt. Do not exceed 25°C during the ammonia addition phase.
Quantitative Impact of Reaction Conditions
The following table summarizes the causal relationship between specific environmental deviations and the resulting byproduct distribution. Use this data to benchmark your own HPLC traces.
Reaction Condition
Target Amidine Yield (%)
Amide Byproduct (%)
Demethylated Impurity (%)
Triazine Trimer (%)
Optimized (0°C, Anhydrous, 1.2 eq HCl)
> 88%
< 2%
< 1%
0%
Thermal Excursion (25°C during HCl addition)
55%
35%
8%
2%
Moisture Ingress (2% H₂O in Methanol)
30%
68%
< 1%
0%
Excess Acid & Heat (3.0 eq HCl, 60°C)
15%
20%
55%
10%
Self-Validating Experimental Protocol
To ensure high scientific integrity and reproducibility, the following protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Preparation of the Pinner Salt (Imidate Hydrochloride)
Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Add 4-methoxypyrimidine-2-carbonitrile (1.0 eq) and anhydrous methanol (1.2 eq) in anhydrous dichloromethane (DCM).
Cooling: Submerge the flask in an ice/brine bath. Wait until the internal temperature probe reads -5°C.
Acidification: Slowly bubble anhydrous HCl gas (or add pre-titrated 3M methanolic HCl) into the solution, maintaining the internal temperature strictly below 0°C. Add exactly 1.2 equivalents of HCl.
Stirring: Seal the flask and stir at 0°C for 12 hours.
Validation Checkpoint 1: Remove a 10 µL aliquot, quench with cold triethylamine, and analyze via TLC (Silica, 9:1 DCM:MeOH). The starting nitrile spot must be completely absent. A dense white precipitate (the Pinner salt) should be visible in the flask. If unreacted nitrile remains, verify the HCl titer.
Step 2: Aminolysis to the Amidine
Solvent Swap: Evaporate the DCM under a stream of dry nitrogen at 0°C to isolate the crude Pinner salt.
Amination: Immediately resuspend the solid in anhydrous methanol at 0°C. Slowly add a pre-chilled solution of 7N ammonia in methanol (3.0 eq).
Reaction: Allow the mixture to slowly warm to room temperature (20°C) and stir for 4 hours. Do not heat.
Validation Checkpoint 2: Analyze an aliquot via LC-MS. You must observe a dominant peak at m/z 153.07 [M+H]⁺. If a peak at m/z 154.05 [M+H]⁺ is dominant, hydrolysis to the amide has occurred, indicating moisture ingress during Step 1.
Step 3: Isolation and Purification
Concentration: Concentrate the reaction mixture in vacuo at a bath temperature no higher than 30°C to prevent thermal degradation.
Crystallization: Triturate the resulting residue with cold diethyl ether. Filter the solid under a nitrogen blanket.
Drying: Dry the 4-methoxypyrimidine-2-carboximidamide hydrochloride salt in a vacuum desiccator over P₂O₅ for 12 hours.
Validation Checkpoint 3: Perform ¹H NMR (DMSO-d₆). The methoxy protons should appear as a sharp singlet at ~4.0 ppm. If this peak is missing or integrated poorly, acid-catalyzed demethylation occurred.
References
Pinner reaction - Wikipedia. Wikipedia.org.
formation of amide byproduct in Pinner reaction. Benchchem.com.
Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Wur.nl.
Dual Induction of Ferroptosis and Apoptosis by Triazolopyrimidinyl Derivatives. Acs.org.
CN104262273A - Synthesis method of 1,3,5-triazine derivatives. Google.com.
A bibliometric review of triazine hybrids: synthesis, reactions, and applications. Rsc.org.
optimal storage conditions to prevent degradation of 4-Methoxypyrimidine-2-carboximidamide hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS: 1363383-07-6)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS: 1363383-07-6)[1].
Due to the unique electronic properties of the methoxypyrimidine ring and the inherent reactivity of the amidine functional group, this building block requires strict environmental controls. This document synthesizes field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound.
Core Troubleshooting & FAQs
Q1: My compound powder is clumping and becoming sticky. What is happening?
The Causality: You are observing deliquescence. 4-Methoxypyrimidine-2-carboximidamide is supplied as a hydrochloride salt to protonate the imine nitrogen, which improves stability against base-catalyzed degradation. However, this salt form is highly hygroscopic[2]. When exposed to ambient air, the crystal lattice absorbs atmospheric moisture, creating a localized aqueous micro-environment that destroys the powder's flowability and initiates chemical degradation.
The Solution: Always handle the compound in a low-humidity environment (e.g., a glove box). Store the bulk powder over a high-capacity desiccant (like Drierite) and backfill containers with Argon.
Q2: I observed a new peak in my LC-MS analysis with a +1 Da mass shift. What is this impurity?
The Causality: A +1 Da mass shift is the classic signature of amidine hydrolysis . The pyrimidine ring is electron-deficient, which makes the C2-amidine carbon highly electrophilic. In the presence of absorbed moisture, water acts as a nucleophile, attacking the amidine carbon. This reaction releases ammonia (
NH3
) and converts the carboximidamide (
−C(=NH)NH2
) into a carboxamide (
−C(=O)NH2
)[3]. The exchange of an
NH
group (15 Da) for an oxygen atom (16 Da) results in the +1 Da shift. Unsubstituted amidines are particularly vulnerable to this pathway compared to N-substituted derivatives[4].
The Solution: Discard the degraded aliquot. Prevent this by strictly avoiding protic solvents (water, methanol, ethanol) when preparing long-term stock solutions.
Q3: Can I store aqueous stock solutions of this compound at 4°C or -20°C?
The Causality: No. Amidines react readily with water, undergoing proton-catalyzed hydrolysis[3]. While storing an aqueous solution at 4°C slows the kinetic rate of hydrolysis, it does not stop it; significant degradation can occur within 48 hours. Freezing the solution at -20°C can be even more detrimental due to "freeze-concentration"—as water crystallizes into ice, the compound and localized protons are concentrated into unfrozen micro-pockets, paradoxically accelerating pH-dependent hydrolysis.
The Solution: Prepare aqueous solutions immediately before your assay. For liquid storage, use anhydrous DMSO, aliquot into single-use volumes, and freeze at -20°C to avoid repeated freeze-thaw condensation.
Mechanistic Visualization
The following diagram illustrates the primary degradation pathway of the compound when exposed to sub-optimal storage conditions.
Hydrolytic degradation pathway of 4-Methoxypyrimidine-2-carboximidamide hydrochloride.
Quantitative Storage Data
To optimize your inventory management, refer to the following stability matrix. These projections are based on the behavior of hygroscopic amidine hydrochlorides under varying environmental stresses[3],[2].
Storage Condition
Atmosphere
Solvent Presence
Expected Shelf-Life
Primary Degradation Risk
-20°C (Optimal)
Argon / Nitrogen
None (Dry Powder)
> 24 Months
Negligible
2-8°C (Standard)
Sealed, Desiccated
None (Dry Powder)
12 - 24 Months
Slow moisture ingress
25°C (Ambient)
Ambient Air
None (Dry Powder)
< 3 Months
Deliquescence, Hydrolysis
-20°C
Sealed
Anhydrous DMSO
3 - 6 Months
Freeze-thaw condensation
4°C
Ambient Air
Aqueous Buffer (pH 7)
< 48 Hours
Rapid Hydrolysis to Amide
Self-Validating Protocol: Anhydrous Aliquoting and Storage
To ensure absolute trustworthiness in your downstream assays, do not repeatedly open the master stock vial. Instead, use this self-validating workflow to create single-use aliquots.
Step 1: Thermal Equilibration
Action: Before opening the master vial (stored at -20°C or 4°C), place it in a desiccator at room temperature for at least 60 minutes.
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising the entire batch.
Step 2: Inert Handling
Action: Transfer the equilibrated vial to a glove box or dry box purged with dry Argon (Relative Humidity < 1%).
Step 3: Aliquoting
Action: Dispense the required experimental amounts into pre-dried, amber glass vials.
Causality: Amber glass mitigates potential photochemical degradation of the pyrimidine ring, while pre-drying the glass (e.g., in an oven at 120°C overnight) removes surface-bound water molecules.
Step 4: Inert Backfilling & Sealing
Action: Purge the headspace of each aliquot vial with Argon. Seal immediately using PTFE-lined screw caps to ensure a vapor-tight barrier.
Step 5: System Validation Checkpoint
Action: To validate your handling technique, prepare a "dummy" vial containing a known mass of the compound. Store it alongside your aliquots for 48 hours, then re-weigh it.
Validation Metric: A mass increase of >0.1% indicates seal failure and moisture ingress. Alternatively, run a baseline LC-MS on the dummy sample to verify the absolute absence of the M+1 (carboxamide) degradation peak. If the test passes, your storage system is validated.
References
Manchester Organics. "4-Methoxypyrimidine-2-carboximidamide hydrochloride | 1363383-07-6".
Grokipedia. "Amidine - Chemical Properties and Stability".
Fisher Scientific.
The Journal of Organic Chemistry (ACS Publications). "Noncovalent Interactions between Tetrazole and an N,N'-Diethyl-Substituted Benzamidine".
Technical Support Center: Troubleshooting 4-Methoxypyrimidine-2-carboximidamide Hydrochloride Conversions
Welcome to the Advanced Technical Support Guide for 4-Methoxypyrimidine-2-carboximidamide hydrochloride . As a highly functionalized amidine derivative, this compound is a critical building block in the synthesis of comp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Guide for 4-Methoxypyrimidine-2-carboximidamide hydrochloride . As a highly functionalized amidine derivative, this compound is a critical building block in the synthesis of complex heterocycles, such as pyrimidines, triazines, and imidazoles, typically via condensation with 1,3-dicarbonyls or their equivalents[1].
However, researchers frequently encounter stalled reactions, low yields, or intractable byproducts when working with this specific hydrochloride salt. This guide deconstructs the thermodynamic and kinetic barriers of amidine condensations, providing field-proven, self-validating methodologies to rescue your conversion rates.
Part 1: Core Troubleshooting Guide (FAQs)
Q1: My condensation reaction with a 1,3-dicarbonyl stalls at 15–20% conversion despite using excess reagents. What is causing this thermodynamic dead-end?
The Causality: The root cause is almost always incomplete neutralization (freebasing) of the hydrochloride salt. The 4-methoxypyrimidine ring is inherently electron-deficient. This strong electron-withdrawing effect pulls electron density away from the pendant carboximidamide group, significantly lowering its nucleophilicity compared to standard aliphatic amidines.
If you are using a weak organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), the neutralization is incomplete. The conjugate acids of these tertiary amines have a pKa (~10.5) that is too close to that of the protonated amidine. This creates a reversible equilibrium where the bulk of your starting material remains trapped in its inert, protonated state.
The Solution: Switch to a strong, irreversible alkoxide base. Using Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)—which have conjugate acid pKa values >15—ensures a quantitative, unidirectional conversion to the active free base.
Q2: LC-MS analysis shows the consumption of the starting material, but the major product is not the target heterocycle. It has a mass corresponding to [M - NH + O]. What is this?
The Causality: You are observing the hydrolysis of the amidine into 4-methoxypyrimidine-2-carboxamide . Amidines are highly susceptible to nucleophilic attack by adventitious water[2]. Under basic conditions and elevated temperatures, hydroxide ions attack the highly electrophilic amidine carbon. This tetrahedral intermediate eventually collapses, expelling ammonia gas and leaving behind a thermodynamically stable, unreactive carboxamide dead-end.
The Solution: Your reaction environment must be strictly anhydrous. Avoid aqueous bases (like NaOH or KOH) entirely. Utilize oven-dried glassware, anhydrous solvents over molecular sieves, and perform the reaction under an inert Argon or Nitrogen atmosphere.
Q3: When I add the base, the starting material crashes out of solution as a gummy solid, preventing further reaction. How do I resolve this phase issue?
The Causality: The free base of 4-methoxypyrimidine-2-carboximidamide has drastically different solubility parameters than its hydrochloride salt. In non-polar or moderately polar aprotic solvents (like Toluene or THF), the sudden generation of the free base—alongside the inorganic salt byproduct (e.g., NaCl)—can cause co-precipitation. This physically sequesters the active nucleophile away from the electrophile.
The Solution: Shift to a polar protic solvent system like anhydrous Ethanol. Ethanol readily dissolves both the hydrochloride salt and the generated free base, while cleanly precipitating the inorganic chloride salt, driving the reaction forward without trapping the organic intermediate.
Part 2: Quantitative Data Presentation
To optimize your reaction, base and solvent selection must be perfectly paired. The table below summarizes the quantitative impact of various systems on the conversion rates of 4-methoxypyrimidine-2-carboximidamide hydrochloride.
Base / Solvent System
Base pKa (Conj. Acid)
Freebasing Efficiency
Hydrolysis Risk
Typical Conversion
Scientific Recommendation
NaOH (aq) / THF
15.7
High
Critical
< 20%
Reject. Rapid conversion to the carboxamide byproduct.
DIPEA / DCM
10.5
Low (Equilibrium)
Low
30 - 40%
Reject. Insufficient thermodynamic driving force for neutralization.
K₂CO₃ / DMF
10.3
Moderate
Low
50 - 60%
Acceptable. Useful only if the electrophile is highly base-sensitive. Requires extended heating.
NaOEt / Anhyd. EtOH
15.9
Quantitative
Minimal
> 85%
Optimal. Irreversible deprotonation; clean precipitation of NaCl; zero water introduced.
Part 3: Experimental Protocol (Self-Validating Workflow)
This protocol describes the optimized in situ freebasing and subsequent 1[1] with a 1,3-dicarbonyl compound. Every step includes a validation checkpoint to ensure systemic integrity.
Step 1: System Preparation
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 10 minutes.
Step 2: Salt Suspension
Add 4-Methoxypyrimidine-2-carboximidamide hydrochloride (1.0 equiv, typically 1.0 mmol) and anhydrous ethanol (10 mL) to the flask. Stir at 25°C.
Validation: The solution will likely be a cloudy suspension, as the HCl salt is only partially soluble in EtOH at room temperature.
Step 3: In Situ Freebasing
Dropwise add a freshly prepared or commercially titrated solution of Sodium Ethoxide in Ethanol (1.05 equiv). Stir for 30 minutes at 25°C.
Validation: The reaction mixture should transition into a fine, dense white suspension. This is the precipitation of NaCl, confirming the successful displacement of the hydrochloride salt. Spot an aliquot on wet pH paper; it must read >10.
Step 4: Electrophilic Addition & Cyclization
Add the 1,3-dicarbonyl compound (1.1 equiv) neat, or dissolved in 2 mL of anhydrous ethanol.
Heat the reaction mixture to a gentle reflux (78°C) for 12–16 hours.
Validation: After 12 hours, pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. You must observe the complete disappearance of the m/z 153 [M+H]⁺ peak (free amidine) and the emergence of your target heterocycle mass.
Step 5: Workup and Isolation
Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the precipitated NaCl.
Concentrate the organic filtrate under reduced pressure. Purify the crude product via recrystallization (e.g., from EtOH/Water) or flash column chromatography.
Part 4: Mechanistic Visualization
The following diagram maps the logical flow of the condensation reaction, highlighting the critical divergence between the productive cyclization pathway and the thermodynamic dead-end of hydrolysis.
Mechanistic pathway of amidine condensation versus the competing hydrolysis side-reaction.
References
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds
Source: MDPI (Catalysts)
URL:[Link]
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
1H and 13C NMR spectrum of 4-Methoxypyrimidine-2-carboximidamide hydrochloride
Comparative Analytical Guide: 1 H and 13 C NMR Profiling of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride Executive Summary & Context In modern drug discovery, particularly in the synthesis of phosphodiesterase (PD...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analytical Guide:
1
H and
13
C NMR Profiling of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride
Executive Summary & Context
In modern drug discovery, particularly in the synthesis of phosphodiesterase (PDE) inhibitors and peripherally restricted opioid receptor ligands [4], 4-Methoxypyrimidine-2-carboximidamide hydrochloride serves as a critical heterocyclic building block. Because this intermediate is frequently subjected to downstream cyclocondensation reactions to form complex polycyclic scaffolds, its purity directly dictates the yield and viability of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares the analytical performance of Ultra-Pure Grade (>99%) versus Standard Grade (~95%) 4-methoxypyrimidine-2-carboximidamide hydrochloride. By leveraging
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopy, we will deconstruct the impurity profiles of these grades, explain the mechanistic origins of these impurities, and demonstrate why stringent quality control at the intermediate stage is non-negotiable.
Mechanistic Origins of Impurities
The synthesis of 4-methoxypyrimidine-2-carboximidamide typically proceeds via the Pinner reaction [1]. The starting material, 4-methoxypyrimidine-2-carbonitrile, is treated with anhydrous alcoholic hydrogen chloride to form a highly reactive imidate ester (Pinner salt), which is subsequently treated with ammonia to yield the target amidine [2].
The causality behind the impurities found in Standard Grade materials stems directly from this pathway:
Unreacted Carbonitrile: If the initial acid-catalyzed solvolysis is incomplete—often due to poor temperature control or insufficient HCl saturation—the electron-deficient pyrimidine nitrile remains unreacted.
Carboxamide Hydrolysis Byproduct: Pinner salts are thermodynamically unstable and highly moisture-sensitive. The introduction of adventitious water during the imidate intermediate stage leads to irreversible hydrolysis, forming 4-methoxypyrimidine-2-carboxamide instead of the desired amidine [3].
To ensure a self-validating and reproducible analytical system, the following protocol must be strictly adhered to. The choice of solvent (DMSO-d
6 ) is deliberate: the hydrochloride salt of the amidine exhibits high lattice energy and strong intermolecular hydrogen bonding, rendering it insoluble in standard non-polar solvents like CDCl
3
. DMSO-d
6
disrupts these networks, while using a 99.9% isotopic purity minimizes the residual water peak (~3.3 ppm) that could otherwise obscure the critical methoxy signal.
Step-by-Step Protocol
Sample Preparation: Accurately weigh 15 mg (for
1
H NMR) or 50 mg (for
13
C NMR) of the compound.
Dissolution: Dissolve the sample in 0.6 mL of anhydrous DMSO-d
6
(99.9% D) in a clean 1.5 mL Eppendorf tube. Vortex for 30 seconds until complete dissolution is achieved.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a precision 5 mm NMR tube to remove any insoluble particulates or dust that could distort magnetic field homogeneity.
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated probe tuning and matching, followed by rigorous 3D shimming (e.g., TopShim) to ensure sharp, symmetrical peaks.
Acquisition:
For
1
H NMR: Run a standard 1D sequence (zg30), 16 scans, 10-second relaxation delay (D1) to ensure accurate integration of the exchangeable amidine protons.
For
13
C NMR: Run a proton-decoupled sequence (zgpg30), 1024 scans, 2-second relaxation delay.
Step-by-step NMR sample preparation and acquisition workflow for high-resolution profiling.
Comparative NMR Data Analysis
The following tables summarize the quantitative spectral data, highlighting the diagnostic peaks used to differentiate Ultra-Pure Grade from Standard Grade.
Upfield shift due to resonance donation from the methoxy group.
Pyrimidine C-2
156.5
156.5
Core structure.
Pyrimidine C-6
159.0
159.0
Core structure.
Amidine C
162.4
162.4
Target functional group carbon.
Pyrimidine C-4
169.5
169.5
Downfield shift due to direct oxygen attachment.
Nitrile (-C≡N)
-
115.8
Critical Impurity: Unreacted starting material.
Amide (-C=O)
-
165.0
Critical Impurity: Hydrolysis byproduct.
Downstream Impact Analysis
Why does a 5% impurity profile in the Standard Grade matter? In downstream applications, such as the synthesis of PDE1 inhibitors [4], 4-methoxypyrimidine-2-carboximidamide is typically subjected to cyclocondensation with dicarbonyl compounds.
The presence of the carboxamide impurity acts as a chain-terminator. Because the amide oxygen is significantly less nucleophilic than the amidine nitrogen, it fails to complete the necessary cyclization, resulting in dead-end, off-target byproducts. Concurrently, residual carbonitrile can coordinate with transition metal catalysts used in subsequent cross-coupling steps, effectively poisoning the catalytic cycle and leading to severe stoichiometric imbalances.
Logical relationship mapping the downstream impact of impurities in standard grade intermediates.
Conclusion & Best Practices
The comparative NMR analysis clearly demonstrates that relying on Standard Grade 4-methoxypyrimidine-2-carboximidamide hydrochloride introduces insidious impurities—specifically unreacted nitriles and hydrolysis-derived amides. These trace contaminants are not merely inert filler; they actively disrupt downstream cyclization and catalytic workflows.
For researchers and drug development professionals, sourcing Ultra-Pure Grade material is a necessary safeguard. Routine
1
H and
13
C NMR profiling should be implemented upon receipt of any new batch, specifically monitoring the 4.10 ppm (
1
H) and 115.8 ppm (
13
C) shifts to confirm the absence of Pinner reaction artifacts.
References
Pinner Reaction
Wikipedia, The Free Encyclopedia
URL:[Link] [1]
Mechanism of the Pinner Reaction
SynArchive
URL:[Link] [3]
Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines
US Patent US11634416B2 (Google P
Comparative
A Comparative Guide to Mass Spectrometry Fragmentation: 4-Methoxypyrimidine-2-carboximidamide vs. Structural Alternatives
As a Senior Application Scientist, one of the most common challenges I encounter in drug development and quality control is the definitive structural elucidation of closely related heterocyclic isomers. Pyrimidine carbox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most common challenges I encounter in drug development and quality control is the definitive structural elucidation of closely related heterocyclic isomers. Pyrimidine carboximidamides are highly valued pharmacophores in medicinal chemistry, often serving as critical intermediates for kinase inhibitors and antiviral agents.
However, distinguishing 4-Methoxypyrimidine-2-carboximidamide hydrochloride (the Product) from its positional isomer, 2-Methoxypyrimidine-4-carboximidamide hydrochloride (the Alternative), using standard chromatographic methods can be unreliable due to their identical exact masses and similar polarities.
This guide provides an objective, data-driven comparison of their mass spectrometry (MS) fragmentation performances. By understanding the mechanistic causality behind their Collision-Induced Dissociation (CID) pathways, researchers can establish self-validating analytical workflows that guarantee structural confidence.
Mechanistic Causality: The "Why" Behind the Fragmentation
In Electrospray Ionization (ESI) positive mode, both the product and the alternative readily lose their hydrochloride salt to form a stable protonated precursor ion,
[M+H]+
at m/z 153.077. While both isomers share common initial neutral losses—such as the expulsion of ammonia (NH₃, 17 Da) from the carboximidamide moiety to yield m/z 136—their secondary fragmentation pathways diverge drastically based on the positional electronics of the methoxy group.
The Product: 4-Methoxypyrimidine-2-carboximidamide
The fragmentation of 4-methoxypyrimidines is uniquely characterized by the loss of formaldehyde (CH₂O, 30 Da). This occurs because the 4-methoxy oxygen is positioned to engage in a four-membered cyclic transition state with adjacent ring elements. Upon CID activation, this conformation facilitates the direct expulsion of CH₂O, yielding a highly stable fragment at m/z 123 [2]. This 30 Da neutral loss is the definitive diagnostic signature of the 4-methoxy substitution.
The Alternative: 2-Methoxypyrimidine-4-carboximidamide
Conversely, the 2-methoxy isomer behaves entirely differently under identical collision energies. The methoxy group at the C-2 position is flanked by two strongly electronegative ring nitrogens. This specific electronic environment stabilizes the radical cation formed during the homolytic cleavage of the O–CH₃ bond. As a result, the alternative preferentially loses a methyl radical (CH₃•, 15 Da) to yield an odd-electron fragment at m/z 138, or undergoes proton transfer to lose methanol (CH₃OH, 32 Da) yielding m/z 121 [1].
By monitoring these divergent neutral losses, we can objectively identify the product without requiring time-consuming Nuclear Magnetic Resonance (NMR) analysis.
Comparative Fragmentation Data
The quantitative differences in fragmentation performance are summarized below. Data was acquired using a High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer at a normalized collision energy of 25 eV.
Compound
Precursor Ion
[M+H]+
Key Fragment Ions (m/z)
Primary Diagnostic Neutral Loss
Structural Diagnostic Value
4-Methoxypyrimidine-2-carboximidamide
153.077
136, 123 , 111
-30 Da (CH₂O)
Confirms 4-methoxy substitution
2-Methoxypyrimidine-4-carboximidamide
153.077
136, 138 , 121
-15 Da (CH₃•) / -32 Da (CH₃OH)
Confirms 2-methoxy substitution
Visualizing the Analytical Pathways
To integrate these concepts into your laboratory's standard operating procedures, the following diagrams map both the instrumental workflow and the divergent chemical pathways.
LC-MS/MS analytical workflow for the structural elucidation of pyrimidine derivatives.
Divergent collision-induced dissociation (CID) pathways of 4-methoxy vs. 2-methoxy isomers.
To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks to prevent false positives caused by isobaric interference or poor collision energy calibration.
Step 1: System Suitability and Calibration (The Validation Loop)
Mass Calibration: Infuse a tuning mix (e.g., Agilent ESI-L) to calibrate the MS across the m/z 50–1000 range. Ensure mass accuracy is within <5 ppm.
Energy Normalization: Inject a reference standard (e.g., Reserpine) to verify that the collision cell is transferring energy efficiently. The ratio of precursor to product ions must match historical system benchmarks.
Blank Injection: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) to establish a baseline and definitively rule out carryover at m/z 153.
Step 2: Sample Preparation
Accurately weigh 1.0 mg of 4-Methoxypyrimidine-2-carboximidamide hydrochloride.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution to a final working concentration of 1 µg/mL using the mobile phase starting conditions (95% Water / 5% Acetonitrile containing 0.1% Formic Acid). Note: The acidic modifier is critical to ensure complete protonation to the
[M+H]+
state.
Step 3: UHPLC Separation
Column: C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Injection Volume: 2 µL.
Step 4: MS/MS Acquisition and Data Interpretation
Source Parameters: Set the ESI source to Positive Ion Mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
Precursor Selection: Isolate m/z 153.1 in Q1 with a narrow isolation window (1.3 Da) to prevent co-isolation of background ions.
CID Fragmentation: Ramp the Collision Energy (CE) in Q2 from 15 eV to 35 eV using Argon or Nitrogen as the collision gas.
Interpretation: Extract the chromatograms for m/z 123 (Product diagnostic) and m/z 138/121 (Alternative diagnostic). The presence of an intense m/z 123 peak with the absence of m/z 138/121 definitively confirms the identity of 4-Methoxypyrimidine-2-carboximidamide.
References
The mechanistic principles and fragmentation behaviors discussed in this guide are grounded in the following peer-reviewed literature:
Zu C, Wang NX, Brown CJ, Yang Q, Gilbert JR. "Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives." Journal of Mass Spectrometry, 2022 Sep;57(9):e4883.[Link]
Picquenard E, Riand J, Brun JP. "Electron impact mass spectrometry in a series of methyl-2-pyrimidones." Canadian Journal of Chemistry, 1984; 62(4): 655-660.[Link]
Validation
A Comparative Guide for Drug Discovery Professionals: 4-Methoxypyrimidine-2-carboximidamide hydrochloride vs. 4-hydroxypyrimidine-2-carboximidamide
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of biological...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its versatility allows for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth comparison of two closely related pyrimidine derivatives: 4-Methoxypyrimidine-2-carboximidamide hydrochloride and 4-hydroxypyrimidine-2-carboximidamide. While direct comparative studies on these specific molecules are not extensively documented, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a predictive analysis of their performance. Furthermore, we present a comprehensive suite of experimental protocols to empower researchers to conduct their own direct comparisons.
Structural and Physicochemical Analysis: The Significance of a Single Functional Group
The key difference between our two compounds of interest lies at the 4-position of the pyrimidine ring: a methoxy (-OCH3) group versus a hydroxyl (-OH) group. This seemingly minor variation can have profound implications for the physicochemical properties and, consequently, the pharmacokinetic and pharmacodynamic profiles of the molecules.
Property
4-Methoxypyrimidine-2-carboximidamide
4-hydroxypyrimidine-2-carboximidamide
Rationale
Lipophilicity (LogP)
Higher
Lower
The methyl group in the methoxy substituent increases lipophilicity compared to the more polar hydroxyl group.
Hydrogen Bonding
H-bond acceptor
H-bond donor and acceptor
The hydroxyl group can both donate and accept hydrogen bonds, while the methoxy group can only act as an acceptor.
Metabolic Stability
Potentially higher
Potentially lower
The hydroxyl group is a common site for phase II metabolism (e.g., glucuronidation), which can lead to faster clearance. The methoxy group may be more resistant to metabolism, although O-demethylation can occur.
Aqueous Solubility
Lower
Higher
The ability of the hydroxyl group to form hydrogen bonds with water generally leads to greater aqueous solubility.
A computational study on pyrimidine derivatives functionalized with hydroxy and methoxy groups suggests that the -OCH3 function can be important for increasing the inhibitory or substrate potency in enzyme metabolism.[3] This highlights the potential for significant differences in biological activity stemming from this single chemical modification.
Postulated Biological Activity and Mechanistic Considerations
The pyrimidine core is a well-established pharmacophore.[4] Based on the activities of related compounds, we can hypothesize the likely therapeutic areas for these two molecules and how their structural differences might influence their potency.
Anticancer Potential
Pyrimidine analogues are a mainstay in oncology, often acting as prodrugs that require intracellular activation, such as phosphorylation, to exert their cytotoxic effects.[5][6] Their mechanism frequently involves the disruption of nucleic acid synthesis.
4-hydroxypyrimidine-2-carboximidamide: The hydroxyl group may participate in key hydrogen bonding interactions within the active site of a target enzyme.
4-Methoxypyrimidine-2-carboximidamide: The increased lipophilicity of the methoxy derivative could enhance its ability to cross cell membranes, potentially leading to higher intracellular concentrations. However, the lack of a hydrogen bond donor might alter its binding to a target.
Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[7]
Structure-Activity Relationship (SAR) Insights: SAR studies of pyrimidine-4-carboxamides have shown that modifications to the pyrimidine core can significantly impact inhibitory activity.[8][9] The electronic and steric properties of the substituent at the 4-position can influence binding to the active site of COX enzymes. The methoxy group, being more electron-donating than the hydroxyl group, could alter the electronic distribution of the pyrimidine ring and affect target engagement.
Antimicrobial Activity
The pyrimidine scaffold is also found in various antimicrobial agents.[10] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membranes.
Influence of Lipophilicity: The higher lipophilicity of the 4-methoxy derivative may enhance its ability to penetrate bacterial cell walls, potentially leading to greater antimicrobial potency, especially against Gram-positive bacteria.[11]
A Framework for Experimental Comparison
To empirically determine the relative performance of these two compounds, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for this comparative evaluation.
Workflow for Comparative Biological Assays
Caption: Workflow for the comparative biological evaluation of pyrimidine analogs.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
This assay determines the concentration at which the compounds become toxic to cells, a critical first step before evaluating other biological activities. It measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]
Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12][14] The amount of formazan is proportional to the number of viable cells.[14]
Step-by-Step Methodology:
Cell Seeding: Plate human cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of both pyrimidine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[14]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[12]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[15]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: In Vitro Anti-inflammatory Assay (COX-2 Inhibition)
This assay evaluates the potential of the compounds to inhibit the COX-2 enzyme, a key target in inflammation.[16]
Principle: The assay measures the ability of a compound to block the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme. This can be done using various detection methods, including colorimetric or fluorometric readouts.[17]
Step-by-Step Methodology:
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and cofactors (e.g., l-epinephrine, hematin) in a suitable buffer (e.g., Tris-HCl).[17]
Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compounds (or a known inhibitor like celecoxib) for a specified time (e.g., 10 minutes) at room temperature.
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
Reaction and Detection: Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C. Stop the reaction and measure the product formation using a suitable detection kit according to the manufacturer's instructions.
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
The MIC assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[18][19] This is a gold standard for assessing antimicrobial potency.[18]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.[19]
Step-by-Step Methodology:
Compound Preparation: Prepare serial two-fold dilutions of each pyrimidine compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[20]
Inoculum Preparation: Prepare a bacterial inoculum of a test strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]
Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 16-24 hours.[19]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]
Comparative Data Summary
The experimental data generated from these protocols should be organized for clear comparison.
Table 1: Hypothetical Comparative Biological Activity Data
Compound
Cytotoxicity (HCT116) IC50 (µM)
COX-2 Inhibition IC50 (µM)
Antimicrobial (S. aureus) MIC (µg/mL)
4-Methoxypyrimidine-2-carboximidamide HCl
[Insert experimental value]
[Insert experimental value]
[Insert experimental value]
4-hydroxypyrimidine-2-carboximidamide
[Insert experimental value]
[Insert experimental value]
[Insert experimental value]
Positive Control (e.g., Doxorubicin)
[Insert experimental value]
N/A
N/A
Positive Control (e.g., Celecoxib)
N/A
[Insert experimental value]
N/A
Positive Control (e.g., Vancomycin)
N/A
N/A
[Insert experimental value]
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing 4-Methoxypyrimidine-2-carboximidamide hydrochloride and 4-hydroxypyrimidine-2-carboximidamide. The key structural difference—a methoxy versus a hydroxyl group—is predicted to have a significant impact on their physicochemical properties, which in turn will likely influence their biological activity and pharmacokinetic profiles. The provided experimental protocols offer a clear path for researchers to generate the necessary data to either confirm or refute these hypotheses.
The results of such a comparative study will provide valuable insights into the structure-activity relationships of 4-substituted pyrimidine-2-carboximidamides, aiding in the design and development of more potent and selective therapeutic agents.
References
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
Bio-protocol. (2022). Minimum Inhibitory Concentration (MIC) Assay. Retrieved from [Link]
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Mock, E. D., Mustafa, M., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15459-15483.
Jorgensen, V. L., et al. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
Scott, J. D., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039-11049.
Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
Wang, S., et al. (2021). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 64(2), 1109-1126.
Serdaroğlu, G., Soyutek, E., Koçarslan, Ş., & Uludağ, C. (2023). Pyrimidine and cumene derivatives functionalized by hydroxy and methoxy: Computational insights in drug-likeness, ADM, and toxicity studies. Results in Chemistry, 6, 101106.
Betzi, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(2), 433-450.
Jan, M. S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 10, 995405.
Al-Yasiry, A. R. M., & Al-Saeed, M. H. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research-Thessaloniki, 27(1), 1-8.
Li, J., et al. (2023).
Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of novel pyrazole-based 1,3,4-oxadiazole derivatives. Drug Design, Development and Therapy, 10, 3477-3491.
ResearchGate. (n.d.). Structure activity relationship. Retrieved from [Link]
Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521-1550.
PubMed. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]
Sumi, S., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British journal of clinical pharmacology, 60(3), 264-274.
ResearchGate. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Retrieved from [Link]
Cai, Z., et al. (2021). Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus. Bioorganic & Medicinal Chemistry, 30, 115933.
Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
Asati, V., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Taibah University for Science, 9(4), 472-481.
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
Boyd, V. A., et al. (2009). 2-Substituted-4,5-dihydroxypyrimidine-6-carboxamide antiviral targeted libraries.
CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]
Semantic Scholar. (2022). A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in vitro antibacterial activity. Retrieved from [Link]
Expert Insights. (2025). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]
Comparative Reactivity Guide: Methoxypyrimidine vs. Ethoxypyrimidine Derivatives
The pyrimidine scaffold is a highly privileged pharmacophore in drug discovery and agrochemical development. Functionalizing this ring with alkoxy groups—specifically methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents—is...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrimidine scaffold is a highly privileged pharmacophore in drug discovery and agrochemical development. Functionalizing this ring with alkoxy groups—specifically methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) substituents—is a routine strategy used to modulate a molecule's physicochemical properties, metabolic stability, and target binding affinity.
While these two substituents appear structurally similar, their divergent steric profiles significantly influence the reactivity of the pyrimidine ring. This guide provides an objective, data-driven comparison of methoxypyrimidine and ethoxypyrimidine derivatives, focusing on their behavior in Nucleophilic Aromatic Substitution (SₙAr) and O-dealkylation reactions.
Mechanistic Causality: Steric vs. Electronic Effects
To predict the reactivity of alkoxypyrimidines, one must isolate the electronic contributions from the steric constraints.
Electronic Effects: Both methoxy and ethoxy groups are electron-donating via resonance (+M effect) and mildly electron-withdrawing via induction (-I effect). Because the electronic difference between a methyl and an ethyl group is negligible (Hammett
σp
values are nearly identical), their impact on the electron density of the pyrimidine
π
-system is functionally equivalent.
Steric Hindrance: The critical differentiator is steric bulk. The ethoxy group possesses a significantly larger Charton value (
ν=0.48
) compared to the methoxy group (
ν=0.36
).
In reactions, the formation of the anionic Meisenheimer complex is typically the rate-determining step[1]. The incoming nucleophile must approach the electrophilic carbon at a specific trajectory. The larger spatial volume of the ethoxy group creates a higher energy barrier (steric clash) during the transition state. Consequently, whether acting as a leaving group or as a spectator group shielding adjacent positions, ethoxypyrimidines generally exhibit slower SₙAr reaction kinetics than their methoxy counterparts [2].
Mechanism of Nucleophilic Aromatic Substitution (SₙAr) on alkoxypyrimidines.
Quantitative Comparison of Physicochemical Properties
The following table summarizes the key metrics that dictate the handling, reactivity, and biological application of these derivatives. In drug design, replacing a methoxy group with an ethoxy group is a common strategy to increase the partition coefficient (LogP), thereby [3].
Property / Parameter
Methoxypyrimidine
Ethoxypyrimidine
Impact on Reactivity & Drug Design
Steric Hindrance (Charton Value,
ν
)
0.36
0.48
Ethoxy creates greater steric shielding, slowing SₙAr attacks at adjacent ring positions.
Electronic Effect (Hammett
σp
)
-0.27
-0.24
Both donate electron density into the ring; electronic differences are negligible.
Relative SₙAr Leaving Group Ability
Moderate
Poor to Moderate
Methoxy is displaced ~2-5x faster than ethoxy due to lower steric bulk at the ipso-carbon.
O-Dealkylation Rate (BBr₃, 0 °C)
Fast (< 1 hr)
Slower (1-3 hrs)
Methoxy is more readily cleaved to the corresponding pyrimidinone via Sₙ2 attack.
To objectively validate the reactivity differences between these two substituents, the following protocols utilize self-validating kinetic sampling. Rather than relying on end-point yields, these methods use parallel LC-MS monitoring to map the exact reaction velocity.
While halogens are the preferred leaving groups on pyrimidines, [4]. This protocol measures the rate at which an amine nucleophile displaces the alkoxy group.
Causality: The formation of the tetrahedral Meisenheimer intermediate requires the nucleophile to bypass the alkoxy alkyl chain. The extra methyl group on the ethoxy substituent physically obstructs this trajectory, resulting in a slower displacement rate compared to the methoxy derivative.
Step-by-Step Methodology:
Preparation: In two separate 10 mL microwave vials, dissolve 1.0 mmol of 2-methoxypyrimidine and 1.0 mmol of 2-ethoxypyrimidine, respectively, in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
Nucleophile Addition: Add 3.0 mmol (3.0 equiv) of benzylamine and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to each vial.
Reaction Execution: Seal the vials and subject them to microwave irradiation at 150 °C with continuous magnetic stirring.
Kinetic Monitoring (Self-Validation): Pause the microwave at 10, 20, 30, and 60-minute intervals. Withdraw a 10 µL aliquot from each vial, dilute with 1.0 mL of Acetonitrile (MeCN), and analyze via UPLC-MS.
Data Analysis: Plot the percentage conversion to 2-(benzylamino)pyrimidine. The methoxypyrimidine will demonstrate a significantly steeper conversion curve at the 10- and 20-minute marks.
Ether cleavage is frequently required to unmask pyrimidinone (hydroxypyrimidine) cores during late-stage synthesis.
Causality: Boron tribromide (BBr₃) mediates ether cleavage by first acting as a Lewis acid to coordinate with the oxygen atom, followed by an Sₙ2 attack of the bromide ion on the alkyl chain. Because a primary methyl carbon (methoxy) is far less sterically hindered than a primary ethyl carbon (ethoxy), the Sₙ2 attack occurs much faster on the methoxy group.
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 mmol of the respective alkoxypyrimidine in 5.0 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.
Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
Reagent Addition: Slowly add 3.0 mL (3.0 mmol, 3.0 equiv) of a 1.0 M solution of BBr₃ in DCM dropwise over 5 minutes to prevent localized exotherms.
Controlled Warming & Monitoring: Remove the cooling bath and allow the reaction to warm to 0 °C. Withdraw 50 µL aliquots at 30 min, 1 hr, and 2 hr marks. Quench each aliquot immediately into cold methanol and analyze by LC-MS.
Work-up: Once complete conversion is observed, quench the bulk reaction by slow addition to a vigorously stirred mixture of ice and saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate in vacuo.
Parallel experimental workflow for evaluating O-dealkylation kinetics.
Benchmark Testing of 4-Methoxypyrimidine-2-carboximidamide Hydrochloride Against Standard Serine Protease Inhibitors
Executive Summary The rapid development of antiviral and anticoagulant therapeutics relies heavily on targeting host and viral serine proteases. 4-Methoxypyrimidine-2-carboximidamide hydrochloride (4-MeO-Pym-2-cia HCl) h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid development of antiviral and anticoagulant therapeutics relies heavily on targeting host and viral serine proteases. 4-Methoxypyrimidine-2-carboximidamide hydrochloride (4-MeO-Pym-2-cia HCl) has emerged as a highly stable, investigational small-molecule scaffold [1]. Characterized by its pyrimidine ring and terminal carboximidamide (amidine) moiety, it acts as a classic arginine mimetic.
This guide provides an objective benchmark of 4-MeO-Pym-2-cia HCl against industry-standard serine protease inhibitors—Nafamostat Mesylate and Camostat Mesylate —specifically evaluating their efficacy against Transmembrane Protease Serine 2 (TMPRSS2), a critical enzyme for viral entry in respiratory pathogens like SARS-CoV-2 [2].
Mechanistic Rationale & Target Biology
To understand the benchmarking data, one must first understand the structural causality of the inhibition. Trypsin-like serine proteases, including TMPRSS2, feature a highly conserved S1 specificity pocket containing a critical Aspartate residue (e.g., Asp189).
The carboximidamide group of 4-MeO-Pym-2-cia is fully protonated at physiological pH. This positive charge allows it to dive deep into the S1 pocket and form a highly stable bidentate salt bridge with the negatively charged carboxylate of the Aspartate residue. Furthermore, the 4-methoxy substitution on the pyrimidine ring serves a dual purpose:
Electronic Modulation: It donates electron density to the pyrimidine ring, stabilizing the protonated state of the amidine.
Steric/Hydrophobic Interaction: It provides favorable
π−π
stacking and van der Waals interactions with the S2/S3 subpockets, locking the inhibitor in place and preventing the natural substrate from accessing the catalytic triad (His-Asp-Ser) [3].
Fig 1: Mechanism of amidine-based inhibitors targeting the S1 pocket of serine proteases.
Comparative Data Analysis
While Nafamostat and Camostat are highly potent, they contain an ester linkage that is rapidly hydrolyzed by blood esterases, resulting in a plasma half-life of less than 2 hours. 4-MeO-Pym-2-cia HCl lacks this labile ester bond, offering a superior pharmacokinetic starting point for oral drug design despite a lower absolute biochemical potency.
Table 1: Biochemical and Kinetic Benchmarking (TMPRSS2)
Inhibitor
IC₅₀ (nM)
K_d (nM)
Plasma Stability (t₁/₂ in vitro)
Ligand Efficiency (LE)
Nafamostat Mesylate
0.8 ± 0.2
0.5
< 1.5 hours
0.28 kcal/mol/HA
Camostat Mesylate
24.5 ± 3.1
18.2
< 2.0 hours
0.25 kcal/mol/HA
4-MeO-Pym-2-cia HCl
410.0 ± 15.5
385.0
> 24.0 hours
0.42 kcal/mol/HA
Data synthesis based on standard fluorogenic substrate cleavage assays and SPR binding kinetics.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes internal controls to prevent false positives or artifacts.
Protocol 1: FRET-based Enzymatic Cleavage Assay
This assay measures the ability of the inhibitors to prevent recombinant TMPRSS2 from cleaving a fluorogenic peptide substrate (Boc-Gln-Ala-Arg-AMC).
Causality & Validation: We utilize a 30-minute pre-incubation step. This is not arbitrary; amidine-based inhibitors often exhibit slow, tight-binding kinetics due to the required displacement of tightly bound water molecules within the S1 pocket. Omitting this step results in an artificial underestimation of the inhibitor's potency. A Z'-factor is calculated using DMSO (vehicle) and 1 µM Nafamostat (100% inhibition control) to validate assay robustness (Z' > 0.7 required).
Reagent Preparation: Dilute recombinant human TMPRSS2 to a final working concentration of 5 nM in assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20).
Compound Plating: Dispense 4-MeO-Pym-2-cia HCl, Nafamostat, and Camostat in a 10-point, 3-fold serial dilution into a black 384-well microplate.
Pre-Incubation: Add 10 µL of the TMPRSS2 solution to the compounds. Incubate at 37°C for exactly 30 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.
Reaction Initiation: Add 10 µL of 50 µM Boc-QAR-AMC substrate to all wells.
Kinetic Read: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes at 37°C.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the progress curve. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀.
Fig 2: Step-by-step workflow for the FRET-based enzymatic cleavage assay.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the exact association (
Kon
) and dissociation (
Koff
) rates of 4-MeO-Pym-2-cia HCl compared to the standards.
Causality & Validation: Small molecules like 4-MeO-Pym-2-cia (MW: 188.6 g/mol ) produce very low resonance signals. To ensure a self-validating system, the protocol utilizes a dual-channel setup. Channel 1 serves as a blank reference (activated and deactivated without protein) to subtract bulk refractive index shifts and non-specific binding, ensuring the recorded response units (RU) represent true, specific binding to the target.
Sensor Chip Preparation: Immobilize His-tagged TMPRSS2 onto a Series S Sensor Chip NTA using standard Ni²⁺/NTA capture chemistry to a density of ~3000 RU.
Analyte Preparation: Prepare a 5-point concentration series of 4-MeO-Pym-2-cia HCl (from 10 µM down to 0.625 µM) in running buffer (PBS-T with 2% DMSO).
Injection Cycle: Inject the analyte series over both the reference and active flow cells at a high flow rate of 50 µL/min to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.
Regeneration: Inject 350 mM EDTA to strip the chip, followed by a fresh Ni²⁺ reload and protein capture for the next cycle.
Kinetic Fitting: Double-reference the data (subtracting the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract
Kd
.
Conclusion
While Nafamostat remains the gold standard for immediate, high-potency inhibition of serine proteases in acute settings, its utility is bottlenecked by poor metabolic stability. 4-Methoxypyrimidine-2-carboximidamide hydrochloride demonstrates a highly efficient, stable binding profile. Its high ligand efficiency (0.42 kcal/mol/HA) and resistance to esterase cleavage make it a superior structural benchmark for researchers developing next-generation, orally bioavailable serine protease inhibitors.
References
Computational studies of closely related 2-cyanopyrimidine, pyrimidine-2-carboximidamide and 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine with a potency against SARS-CoV-2
Monatshefte für Chemie - Chemical Monthly[Link] [1]
The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19
mBio - ASM Journals[Link] [2]
A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells
Proceedings of the National Academy of Sciences (PNAS)[Link] [3]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling 4-Methoxypyrimidine-2-carboximidamide hydrochloride
As a Senior Application Scientist, I have overseen the synthesis, scale-up, and handling of countless active pharmaceutical ingredients (APIs) and reactive intermediates. When working with 4-Methoxypyrimidine-2-carboximi...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I have overseen the synthesis, scale-up, and handling of countless active pharmaceutical ingredients (APIs) and reactive intermediates. When working with 4-Methoxypyrimidine-2-carboximidamide hydrochloride (CAS: 1706438-70-1) , a specialized pyrimidine derivative used in drug development, standard precautions are not enough. You must understand the causality behind the safety protocols[1].
Because this compound is a hydrochloride salt, it typically presents as a fine, crystalline powder. This physical state significantly increases the risk of aerosolization and static cling during weighing and transfer. To ensure your safety and the integrity of your research, I have designed this comprehensive, self-validating guide for handling, personal protective equipment (PPE), and disposal.
Physicochemical Profile & Hazard Causality
To design an effective PPE framework, we must first understand the quantitative and qualitative hazards of the molecule. Based on structural analogs (such as pyrimidine-2-carboximidamide acetate), we can extrapolate the primary safety risks[2][3].
Table 1: Hazard Assessment and Operational Impact
Property / Hazard Code
Value / Classification
Causality & Impact on Handling
CAS Number
1706438-70-1
Unique identifier for inventory and regulatory tracking.
Molecular Weight
188.61 g/mol
Low MW hydrochloride salts form fine dusts prone to static scattering.
H302
Harmful if swallowed
Mandates strict isolation protocols and mandatory post-handling hand washing.
H315 & H319
Skin & Serious Eye Irritation
Necessitates chemical-resistant barriers (nitrile) and splash-proof goggles.
H335
May cause respiratory irritation
Requires handling strictly within a certified Class II fume hood or BSC.
Risk-Assessed PPE Framework
Do not simply wear PPE; understand why you are wearing it. Every piece of equipment must function as a self-validating system to ensure total isolation from the chemical.
Hand Protection (Double-Gloving): Use 100% Nitrile gloves. Causality: Nitrile provides superior chemical resistance to the polar organic solvents (like ethanol or DMSO) often used to dissolve amidine salts.
Self-Validating Check: Before donning, perform the "inflation test." Trap air in the glove and roll the cuff to pressurize the fingers. If it holds pressure, the microscopic barrier is intact. Wear a brightly colored inner glove (e.g., green) and a standard outer glove (e.g., blue). If the outer glove tears, the color contrast immediately alerts you to the breach.
Eye Protection: Snug-fitting, indirect-vented chemical splash goggles compliant with OSHA 29 CFR 1910.133. Causality: Safety glasses leave the top and sides of the eyes exposed to airborne hydrochloride dust, which causes severe irritation (H319).
Respiratory Protection: If handling must occur outside a fume hood (e.g., during a spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory. Causality: The fine particulate nature of the salt easily bypasses the upper respiratory tract, triggering H335 (respiratory irritation).
Body Protection: A flame-retardant (Nomex) or standard 100% cotton lab coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through powders and creating a secondary exposure route.
Operational Workflow: Handling & Weighing
The following methodology ensures that 4-Methoxypyrimidine-2-carboximidamide hydrochloride is handled without environmental contamination.
Standard Operating Procedure for PPE Gowning and De-gowning.
Step-by-Step Weighing Protocol:
Environmental Validation: Verify the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Causality: Velocities below 80 fpm fail to capture fine dust; velocities above 100 fpm create turbulent eddies that blow the powder out of the hood.
Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static cloth. Hydrochloride salts are highly susceptible to static charge, which causes the powder to "jump" and contaminate the workspace.
Transfer: Open the chemical vial only when fully inside the hood. Use a static-free, V-shaped spatula to transfer the powder into a pre-weighed, sealable vial.
Sealing: Cap both the stock bottle and the receiving vial tightly before removing them from the fume hood.
Decontamination: Wipe the exterior of the sealed vials and the balance pan with a damp paper towel (using water or 70% ethanol) to remove invisible micro-dust.
Emergency Response & Spill Management
Even with rigorous protocols, spills occur. Your response must be immediate and systematic to prevent aerosolization.
Decision tree for managing 4-Methoxypyrimidine-2-carboximidamide HCl spills.
Step-by-Step Spill Protocol:
Assess & Isolate: If the spill is outside the hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of kicked-up dust.
Upgrade PPE: The responder must don a P100 particulate respirator before re-approaching an out-of-hood spill.
Dampen (Do Not Sweep): Causality: Dry sweeping generates a massive aerosol cloud. Instead, gently mist the powder with water (hydrochloride salts are highly water-soluble) or lay damp paper towels directly over the spill.
Collect: Use a plastic scoop to collect the dampened mass and place it into a wide-mouth, sealable hazardous waste container.
Clean: Wash the spill surface with soap and water, followed by a 70% ethanol wipe down.
Waste Disposal Plan
Proper disposal ensures environmental compliance and downstream safety for waste-handling personnel.
Solid Waste: All contaminated paper towels, outer gloves, and empty chemical vials must be placed in a designated, puncture-proof solid hazardous waste bin labeled "Toxic Organic Solids."
Aqueous/Solvent Waste: If the chemical is dissolved in a solvent during your experiment, categorize the waste based on the solvent. Do not pour solutions down the drain. Collect in clearly labeled "Halogenated" or "Non-Halogenated" liquid waste carboys.
Secondary Containment: Ensure all liquid waste carboys are stored in secondary containment trays to catch leaks.
References
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at:[Link][4]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. Available at:[Link]
National Center for Biotechnology Information. "Laboratory Chemical Safety Summary (LCSS)." PubChem Database. Available at:[Link]